3-Pyridinemethanol

Catalog No.
S001427
CAS No.
100-55-0
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinemethanol

CAS Number

100-55-0

Product Name

3-Pyridinemethanol

IUPAC Name

pyridin-3-ylmethanol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2

InChI Key

MVQVNTPHUGQQHK-UHFFFAOYSA-N

SMILES

Array

solubility

9.16 M

Synonyms

3 Hydroxymethylpyridine, 3-Hydroxymethylpyridine, Alcohol, Nicotinic, Alcohol, Nicotinyl, beta Pyridylcarbinol, beta-Pyridylcarbinol, Hydrofluoride, Nicomethanol, Nicomethanol Hydrofluoride, Nicotinic Alcohol, Nicotinyl Alcohol, Nicotinyltartrate, Pyridine 3 Methanol, Pyridine-3-Methanol, Pyridylcarbinol, Radecol, Roniacol, Ronicol, Ronicol Retard

Canonical SMILES

C1=CC(=CN=C1)CO

The exact mass of the compound 3-Pyridinemethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.16 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758214. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of aromatic primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Tonic. However, this does not mean our product can be used or applied in the same or a similar way.

what is nicotinyl alcohol used for

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Analytical Protocol

For researchers, a key reaction is the oxidation of nicotinyl alcohol to nicotinic acid. The protocol below details a modern electrochemical method suitable for continuous processing.

  • Experimental Objective: To oxidize nicotinyl alcohol to nicotinic acid using a heterogeneous nickel oxyhydroxide (NiOOH) catalyst in an electrochemical flow system [1].
  • Key Advantages: This method avoids homogeneous catalysts, simplifies downstream purification, minimizes process mass intensity, and is amenable to continuous manufacturing [1].

Start Reaction Setup Step1 Prepare NiOOH-coated anode (Heterogeneous Mediator) Start->Step1 Step2 Assemble Flow Electrolyzer (Undivided Cell) Step1->Step2 Step3 Pump Substrate Solution (Nicotinyl Alcohol in Solvent) Step2->Step3 Step4 Apply Electric Potential (Mediated Oxidation) Step3->Step4 Step5 Collect Outflow (Single-Pass Stream) Step4->Step5 Metric1 Yield: 77% Step4->Metric1 Metric2 Stability: >12 h Step4->Metric2 Metric3 Ni Leaching: 22.3 μg/L Step4->Metric3 Step6 Isolate Product (Nicotinic Acid) Step5->Step6

Electrochemical oxidation workflow for converting nicotinyl alcohol to nicotinic acid.

Recent Research and Derivative Development

Recent patent activity indicates that nicotinyl alcohol serves as a valuable chemical scaffold for developing new therapeutic agents.

  • Novel Ether Derivatives: A 2022 patent (US10975049B2) discloses novel nicotinyl alcohol ether derivatives. These compounds are investigated for treating serious diseases by targeting the B7-H1 antigen [2].
  • Therapeutic Targets: The specified claims include using these derivatives for treating various cancers, such as breast cancer and lung cancer [2]. This highlights a modern research direction moving beyond the compound's traditional vascular uses.

Clinical and Pharmacological Details

Mechanism of Action Pathway

The vasodilatory effect of nicotinyl alcohol involves a direct action on blood vessels, as illustrated below.

NA Nicotinyl Alcohol (Administered) BV Blood Vessel (Peripheral) NA->BV NO Stimulates Nitric Oxide (NO) Production BV->NO SM Relaxation of Vascular Smooth Muscle NO->SM Vasodilation Vasodilation (Widening of Vessels) SM->Vasodilation Effects Improved Blood Flow Decreased Vascular Resistance Vasodilation->Effects

Proposed signaling pathway for nicotinyl alcohol-induced vasodilation.

Pharmacokinetics and Safety

While comprehensive pharmacokinetic data (absorption, distribution, metabolism, excretion) is limited in the searched literature, available clinical information is summarized below.

Parameter Details
Common Side Effects Cutaneous flushing (face/upper thorax), warmth, redness; generally mild and transient [3] [4].
Other Adverse Reactions Dizziness, headache, gastrointestinal disturbances (nausea, diarrhea) [4].
Important Contraindications History of peptic ulcers, liver disease, gout; known allergy to niacin or related compounds [4].
Drug Interactions May potentiate hypotensive effects of antihypertensive drugs. Concurrent use with statins may increase risk of myopathy. Can heighten bleeding risk with anticoagulants/antiplatelet drugs [4].
Special Populations Safety in pregnant or breastfeeding women is not fully established; consult healthcare provider [4].

Status and Future Directions

  • Regulatory Status: Nicotinyl alcohol is identified as an approved and experimental drug in chemical databases, though it is not widely used in current mainstream therapy [5] [6].
  • Research Trajectory: The primary research focus has shifted from direct clinical use of the parent compound to its role as:
    • A chemical intermediate in efficient synthetic processes (e.g., electrochemical oxidation) [1].
    • A core scaffold for designing novel bioactive molecules with potential in oncology [2].

References

3-Pyridinemethanol solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties and Solubility of 3-Pyridinemethanol

The table below summarizes the key physical properties of this compound relevant to its solubility and handling [1] [2] [3].

Property Value / Description Source / Context
Molecular Formula C₆H₇NO [1] [2] [3]
Molecular Weight 109.13 g/mol [1] [2] [3]
Appearance Clear, light yellow to yellow liquid [1] [4]
Density 1.124 g/mL at 25°C [1] [4]
Melting Point -7 °C [1]
Boiling Point 154 °C at 28 mmHg [1] [4]
Water Solubility Soluble / Fully miscible (1000 mg/L) [1] [3]
DMSO Solubility 100 mg/mL (916.34 mM) [2]
pH (100g/L H₂O) 7-8 [1]
log P -0.11 at 25°C [1]
Refractive Index n20/D 1.545 [4]

The data indicates that this compound is highly soluble in water and also readily soluble in DMSO. The negative value for its log P (partition coefficient) suggests that it is more hydrophilic than lipophilic, which aligns with its good water solubility [1]. One supplier notes it is "fully miscible" in water, confirming its high solubility [3].

Experimental Protocols and Research Context

While a detailed, step-by-step solubility assay was not found, the search results describe its use in specific experimental contexts, particularly in synthesis and catalysis.

Protocol for Selective Photocatalytic Oxidation

A research article outlines a method for the selective oxidation of this compound to Vitamin B3 (nicotinic acid) using a TiO₂/graphene-like photocatalyst [5]. Below is a workflow diagram of this experimental process.

G A Prepare TiO2/GL Composite Catalyst B Set Up Reaction in Aqueous Solution A->B C Add Cu(II) Ions (e.g., CuSO4·5H2O) B->C D Create De-aerated Conditions (N2 Purge) C->D E Irradiate with UV/ Solar Simulated Light D->E F Monitor Reaction (Product Formation) E->F G Re-oxidize Cu(0) to Cu(II) with Air (Dark) F->G

Experimental workflow for photocatalytic oxidation of this compound [5].

Key Experimental Details:

  • Reaction Medium: The process is conducted in an aqueous solution at room temperature, highlighting the compound's stability and usability in water [5].
  • Special Conditions: The system is de-aerated by purging with an inert gas (like nitrogen) to limit the production of non-selective hydroxyl radicals and improve the selectivity of the oxidation [5].
  • Catalyst System: Cu(II) ions (e.g., from copper sulfate) are used as an electron acceptor instead of oxygen. The Cu(II) is reduced to Cu(0) during the reaction and can be re-oxidized for reuse by blowing air into the solution after the reaction is complete, functioning as a co-catalyst [5].
Protocol for Solution Preparation in Biological Research

For biochemical and pharmaceutical applications, one supplier provides a detailed protocol for preparing stock and working solutions of this compound in DMSO and for in vivo studies [2].

G A Prepare DMSO Stock Solution (25 mg/mL, 229 mM) B Aliquot and Store (-80°C for 6 months) A->B C Prepare In Vivo Working Solution B->C D1 Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline C->D1 D2 Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) C->D2 D3 Protocol 3: 10% DMSO, 90% Corn Oil C->D3

Solution preparation protocols for this compound in biological research [2].

Key Experimental Details:

  • Stock Solution: A typical stock solution is prepared at a concentration of 25 mg/mL in DMSO, which is equivalent to 229 mM. This solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for one month to prevent inactivation from repeated freeze-thaw cycles [2].
  • Working Solutions: For in vivo studies, several formulations are recommended to ensure solubility and biocompatibility. For example, one protocol involves sequentially adding the DMSO stock to a mixture of PEG300, Tween-80, and saline to achieve a final clear solution of ≥ 2.5 mg/mL [2].

Storage and Handling Guidelines

Proper storage is critical for maintaining the integrity of this chemical.

  • Condition: It is hygroscopic (absorbs moisture from the air) [3] [4]. One supplier recommends storing it in an inert atmosphere [1], while another specifies storage at 0-8°C [4].
  • Recommendation: For optimal results, store the container tightly closed in a cool, dry place under an inert gas like argon or nitrogen, and protect it from humidity [1] [3].

References

3-Pyridinemethanol safety data sheet and handling

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification and Classification

The table below summarizes the hazard classification and corresponding label elements for 3-Pyridinemethanol according to the SDS [1].

Aspect Classification
GHS Pictogram N/A (No specific pictogram mentioned)
Signal Word Warning

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Precautionary Statements | Prevention: P261, P264, P280 Response: P304+P340, P305+P351+P338 Storage: P405 |

Physical and Chemical Properties

The following table lists key physicochemical properties essential for risk assessment and experimental planning [1].

Property Value / Description
Physical State Liquid (clear)
Color Clear light yellow
Melting Point 650°C (lit.)
Boiling Point 154°C / 28 mmHg (lit.)
Flash Point 110°C
Density 1.124 g/mL at 25°C (lit.)
Solubility 1000 mg/L
pH 7-8 (100g/L, H₂O, 20°C)
Vapor Pressure 0.00442 mmHg at 25°C

Safe Handling and Storage Protocols

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields [1].
  • Skin Protection: Wear fire/flame-resistant and impervious clothing and chemical impermeable gloves [1].
  • Respiratory Protection: Ensure adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator [1].

Handling and Storage

  • Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools [1].
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and apart from foodstuff containers [1].

First Aid and Firefighting Measures

First Aid Procedures [1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
  • Skin Contact: Take off contaminated clothing immediately and wash skin with soap and plenty of water. Consult a doctor.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam [1].
  • Hazards: No specific unusual hazards are noted [1].
  • Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary [1].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, integrating the key safety protocols.

Start Start: Plan Experiment P1 Review SDS Section 2: Hazards Start->P1 P2 Don Appropriate PPE (Section 8) P1->P2 P3 Prepare Workspace Ensure ventilation P2->P3 P4 Conduct Experiment P3->P4 P5 Decontaminate & Clean P4->P5 P6 Properly Store Material (Section 7) P5->P6 End End P6->End

Diagram 1: A logical workflow for the safe handling of this compound in a laboratory, from preparation to cleanup.

Summary

This guide synthesizes the critical safety information for this compound. The primary hazards are skin, eye, and respiratory irritation. Key safety measures include using appropriate PPE, working in a well-ventilated area, and following proper storage and first-aid procedures.

References

1H NMR Data Summary for 3-Pyridinemethanol

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates experimental chemical shifts (δ) reported for 3-Pyridinemethanol under different conditions [1] [2].

Proton Assignment Chemical Shift (δ) in CDCl₃ (89.56 MHz) Chemical Shift (δ) in DMSO-d₆ (300 MHz) Proton Description & Notes
H₂ (on Nitrogen) 8.439 ppm 8.70 ppm Proton alpha to the ring nitrogen.
H₆ 8.360 ppm 8.55 ppm Proton gamma to the ring nitrogen.
H₅ 7.708 ppm 7.42 ppm Proton beta to the ring nitrogen.
H₄ 7.259 ppm 7.90 ppm Proton beta to the ring nitrogen.
O-H 5.531 ppm 5.58 ppm Alcohol proton, shift varies with concentration and temperature.
C-H₂ 4.67 ppm 4.69 ppm Methylene protons of the -CH₂OH group.

> Note: The proton assignments (H₂, H₄, H₅, H₆) follow the pyridine ring numbering where the carbon attached to the hydroxymethyl group is position 3. The exact assignment can vary between studies, and the data above combines information from different sources [1].

Experimental Protocols for NMR Analysis

For researchers aiming to reproduce or perform NMR characterization, here are the detailed methodologies derived from the literature.

  • Sample Preparation [1] [3]:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.
    • Concentration: One study used a concentration of 0.04 mL of the compound in 0.5 mL of CDCl₃ for analysis. Another protocol for analyzing a polystyrene composite involving this compound used CDCl₃ as the solvent for ¹H-NMR on a 400 MHz Bruker AVANCE III NMR spectrophotometer [3].
  • Computational Methods for Prediction [2]: A 2016 study performed thorough computational analysis using Gaussian 09W software. The geometry of the this compound molecule was optimized, and its NMR properties were calculated using the B3LYP functional method with a 6-311++G(d,p) basis set. These calculations provide a theoretical foundation for the experimental chemical shifts and help in understanding the molecular structure and stability. The study confirmed the existence of different molecular conformers due to the rotation of the O–H bond in the methanol group.

Research Context & Applications

Understanding the broader context of how this compound is used can be valuable for drug development professionals.

  • Pharmaceutical Relevance: this compound, also known as Nicotinyl alcohol, is a derivative of heterocyclic aromatic organic compound that is extensively studied due to its presence in many biomedically important compounds. It is used in lipid-lowering drugs and to decrease blood pressure [2].
  • Role in Drug Discovery: The this compound structure serves as a key scaffold in medicinal chemistry. For instance, one study designed and synthesized a series of arylpyrid-3-ylmethanones as positive allosteric modulators of α7 nicotinic acetylcholine receptors, which are a target for treating cognitive deficits in schizophrenia and Alzheimer's disease [4].
  • Use in Synthetic Chemistry: Recent research (2024) has also explored the use of TiO₂ nanowires as photocatalysts for the selective oxidation of this compound to 3-pyridinemethanal and vitamin B3 in water, highlighting its role as a precursor in synthetic pathways [3].

Visual Guide: Experimental Workflow for NMR Characterization

The diagram below outlines the key steps for the NMR characterization of this compound as described in the research protocols.

workflow cluster_prep Sample Preparation Start Start: Obtain this compound Step1 Sample Preparation Start->Step1 Step2 NMR Data Acquisition Step1->Step2 A Dissolve in deuterated solvent (CDCl₃ or DMSO-d₆) Step3 Data Analysis & Assignment Step2->Step3 Step4 Computational Modeling (Optional) Step3->Step4 End Final Spectral Data Step4->End B Transfer to NMR tube

References

Comprehensive Application Notes and Protocols: Photocatalytic Oxidation of 3-Pyridinemethanol to Vitamin B3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vitamin B3 (nicotinic acid or pyridine-3-carboxylic acid) represents an essential pharmaceutical compound with substantial global production exceeding 22,000 tons annually, primarily used for prevention of pellagra disease and alcoholism, as well as management of cholesterol levels and coronary heart disease [1] [2]. The conventional industrial synthesis of vitamin B3 involves ammoxidation of 3-picoline at elevated temperatures (300°C or higher) over vanadium oxide catalysts, presenting significant challenges including harsh operative conditions, flammability concerns, catalyst regeneration issues, and generation of undesirable by-products [1]. These limitations have motivated research into alternative sustainable approaches that operate under milder conditions with reduced environmental impact.

Photocatalytic oxidation of 3-pyridinemethanol (3PM) has emerged as a promising green chemistry alternative to conventional synthetic methods. This approach utilizes light energy to drive selective oxidation reactions in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding hazardous reagents [1] [2]. Recent advances have demonstrated the feasibility of multiple photocatalytic strategies, including photoelectrocatalysis (PEC) with nanostructured electrodes, platinum-modified titanium dioxide, and metal-free carbon nitride systems, each offering distinct advantages in terms of efficiency, selectivity, and sustainability [1] [3] [2].

This application note provides a comprehensive technical resource for researchers and pharmaceutical development professionals, consolidating experimental protocols, performance data, and practical implementation guidance for the photocatalytic synthesis of vitamin B3 from this compound. The information presented herein aims to facilitate the adoption and optimization of these sustainable methodologies in both research and industrial settings.

Catalytic Systems & Performance Comparison

Three principal catalytic approaches have been developed for the photocatalytic oxidation of this compound to vitamin B3, each with distinct mechanistic characteristics and performance profiles. This section provides a comparative analysis of these systems, highlighting their optimal operational parameters and efficiency metrics.

Photoelectrocatalytic (PEC) System with TiO₂ Nanotubes

The photoelectrocatalytic approach utilizing TiO₂ nanotubes represents a highly efficient methodology that combines heterogeneous photocatalysis with electrocatalysis. This system employs nanotube-structured TiO₂ fabricated on titanium plates via anodic oxidation, creating a photoanode with enhanced surface area and electron transport properties [1]. Under an applied potential, this configuration significantly reduces electron-hole recombination, thereby increasing the availability of photogenerated holes for oxidation reactions. The PEC system demonstrates superior performance compared to purely photocatalytic or electrocatalytic systems, achieving conversions above 15% with vitamin B3 selectivities around 35% under optimized conditions [1]. A particular advantage of this system is its operational flexibility across a broad pH range (2-12), unlike conventional photocatalytic systems which show limited activity under acidic conditions [1].

Platinum-Modified TiO₂ Photocatalysts

Platinum functionalization of TiO₂ photocatalysts creates an effective electron scavenging system that enhances charge separation efficiency. Platinum nanoparticles deposited on TiO₂ surfaces capture photogenerated electrons, thereby inhibiting electron-hole recombination and increasing the number of holes available for oxidation reactions [3]. This system typically employs either commercial or home-prepared TiO₂ substrates modified with acidic or alkaline solutions prior to platinization, which further enhances their photocatalytic activity [3]. The platinized catalysts demonstrate excellent performance under UVA irradiation in aqueous media with air as the oxidant, representing an environmentally benign approach. These systems have shown particular effectiveness in alkaline conditions (pH 12), where selectivities for vitamin B3 up to 45% have been reported [3] [2].

Metal-Free Carbon Nitride Systems

Graphitic carbon nitride (GCN) catalysts offer a sustainable metal-free alternative for vitamin B3 synthesis, addressing concerns regarding metal leaching and sustainability associated with metal-based catalysts [2]. These carbonaceous materials exhibit visible light absorption up to approximately 460 nm, allowing operation under visible LED irradiation, which significantly enhances energy efficiency compared to traditional UV-based systems [2]. Thermal post-treatment under nitrogen atmosphere (GCN-T-N) introduces nitrogen vacancies and creates mid-gap states that enhance oxidative capability while maintaining the metal-free characteristic [2]. The GCN-T-N catalyst has demonstrated exceptional performance in visible light-driven reactions, with complete conversion of this compound and 100% selectivity to vitamin B3 reported in some studies [2]. Additionally, successful immobilization in sodium alginate hydrogel provides a practical strategy for catalyst recovery and reusability [2].

Table 1: Comparative Performance of Catalytic Systems for Vitamin B3 Synthesis

Catalytic System Conversion (%) Vitamin B3 Selectivity (%) Reaction Conditions Light Source
TiO₂ Nanotubes (PEC) >15 ~35 pH 7, 0.5M Na₂SO₄, 0.7V vs. Ag/AgCl Fluorescent lamp [1]
Pt-Modified TiO₂ Varies with Pt loading Up to 45 pH 12, aqueous solution, air UVA [3] [2]
Metal-Free Carbon Nitride (GCN-T-N) 100 100 Aqueous solution, O₂ atmosphere Visible LED [2]
Thermal TiO₂ ~30 ~87 Aqueous solution, N₂ atmosphere High-pressure UV [2]

Table 2: Optimization Parameters for Photoelectrocatalytic TiO₂ Nanotube System

Parameter Optimal Condition Effect on Performance
Nanotube Length Increased length Higher activity, XRD peak intensity, and photocurrent [1]
Applied Potential 0.7V vs. Ag/AgCl Activity decreases with lower potential, but 3-pyridinemethanal selectivity increases [1]
Na₂SO₄ Concentration 0.5M Activity decreases with lower electrolyte concentration [1]
Stirring Speed Higher speed Increased activity and 3-pyridinemethanal selectivity [1]
pH 7 (PEC), 12 (PC) PEC operates at pH 2-12, PC preferred in basic medium [1]
Atmosphere N₂ (PEC) PEC reactions faster in N₂ than O₂ atmosphere [1]

Reaction Mechanism and Pathway

The photocatalytic oxidation of this compound to vitamin B3 proceeds through a sequential oxidation pathway with 3-pyridinecarboxaldehyde (3PC) as a primary intermediate. Understanding this reaction mechanism is essential for optimizing process conditions and maximizing desired product selectivity.

Primary Oxidation Pathway

The transformation initiates with the photoactivation of the catalyst, generating electron-hole pairs upon irradiation. In TiO₂-based systems, this occurs when photons with energy equal to or greater than the bandgap (3.0-3.2 eV for anatase) excite electrons from the valence band to the conduction band, creating positive holes in the valence band [1] [3]. These photogenerated holes then oxidize hydroxyl ions or water molecules adsorbed on the catalyst surface, producing highly reactive hydroxyl radicals (•OH) [1] [2]. The hydroxyl radicals subsequently attack the this compound molecule, abstracting a hydrogen atom from the alcohol group to form a carbon-centered radical, which is further oxidized to 3-pyridinecarboxaldehyde (3PC) [2]. This aldehyde intermediate then undergoes further oxidation via a similar radical mechanism to cleave the formyl group, ultimately yielding vitamin B3 (pyridine-3-carboxylic acid) [2].

The following diagram illustrates the complete reaction pathway from this compound to vitamin B3:

G Light Light Catalyst Catalyst Light->Catalyst  hv OH OH Catalyst->OH  H₂O/OH⁻ PM This compound (3PM) PC 3-Pyridinecarboxaldehyde (3PC) PM->PC  •OH Oxidation VB3 Vitamin B3 (Nicotinic Acid) PC->VB3  •OH Oxidation

Diagram 1: Photocatalytic Oxidation Pathway of this compound to Vitamin B3

Catalyst-Specific Mechanisms

The reaction mechanism varies significantly depending on the catalytic system employed. In photoelectrocatalytic systems, an applied external potential drives photogenerated electrons toward the counter electrode, substantially reducing electron-hole recombination and increasing hole availability for oxidation reactions [1]. This system enables operation under both oxidative (O₂) and inert (N₂) atmospheres, with interestingly faster reaction rates observed in N₂ atmospheres, suggesting direct hole oxidation may dominate over hydroxyl radical-mediated pathways in these configurations [1].

In platinized TiO₂ systems, the platinum nanoparticles function as electron sinks, capturing photogenerated electrons and thereby prolonging the lifetime of holes for oxidation reactions [3]. This enhanced charge separation significantly boosts photocatalytic efficiency without altering the fundamental oxidation pathway.

For metal-free carbon nitride systems, the mechanism involves the creation of nitrogen vacancies during thermal treatment, which generate mid-gap states that enhance visible light absorption and charge separation [2]. The defective surface structure of materials like GCN-T-N provides active sites that facilitate the multi-step oxidation while minimizing over-oxidation to undesired by-products.

Experimental Protocols

This section provides detailed methodologies for implementing the photocatalytic oxidation of this compound to vitamin B3, including catalyst synthesis, reaction setup, and analytical procedures.

Catalyst Synthesis Protocols
4.1.1 TiO₂ Nanotube Photoanode Preparation

The TiO₂ nanotube photoanodes are fabricated through anodic oxidation of titanium plates in an organic electrolyte solution [1] [4]:

  • Surface Preparation: Begin with Ti plates (1.0 mm thickness, 8.0 cm × 5.0 cm). Smooth the surface using successive grits of emery paper (800, 1000, 1200, and 1500). Clean sequentially by sonication in acetone, ethanol, and distilled water (10 minutes each). Chemically etch in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds, followed by rinsing with distilled water and drying [1] [4].

  • Electrolyte Preparation: Prepare an electrolyte solution consisting of ethylene glycol with 2% water (v/v) and 0.3% (w/w) NH₄F [1] [4].

  • Anodic Oxidation: Assemble a two-electrode system with the prepared Ti plate as anode and carbon felt as cathode. Apply a constant potential of 32-60 V for varying durations (10 minutes to 6 hours) depending on desired nanotube length. Longer times generally produce longer nanotubes with enhanced photocurrent response [1].

  • Post-treatment: Following anodization, rinse the photoanode thoroughly with distilled water and air dry. For enhanced crystallinity, anneal at 450-500°C for 3 hours in air (heating rate: 3°C min⁻¹) to convert amorphous TiO₂ to the photoactive anatase phase [1].

4.1.2 Platinum-Modified TiO₂ Catalyst Synthesis

Platinization of TiO₂ substrates enhances charge separation and photocatalytic activity [3]:

  • Start with commercial TiO₂ (e.g., Degussa P25) or home-prepared TiO₂ substrates.
  • For acid/base modification, treat TiO₂ with either HNO₃ (pH 1-2) or NaOH (pH 12-13) solutions for 1-2 hours, followed by filtration and washing.
  • For platinum deposition, employ photodeposition or chemical reduction methods. For photodeposition, suspend TiO₂ in an aqueous methanol solution (10% v/v) containing chloroplatinic acid (H₂PtCl₆). Irradiate with UV light for 2-4 hours while stirring. Platinum ions are reduced to metallic nanoparticles on the TiO₂ surface.
  • Recover the catalyst by filtration or centrifugation, wash with distilled water, and dry at 80°C for 12 hours.
4.1.3 Metal-Free Carbon Nitride Synthesis

Graphitic carbon nitride (GCN) catalysts provide a metal-free alternative with visible light responsiveness [2]:

  • Bulk GCN Preparation: Place dicyandiamide in a covered alumina crucible and heat to 550°C for 4 hours using a heating rate of 5°C min⁻¹. Allow natural cooling to room temperature. Grind the resulting yellow solid to a fine powder.
  • Thermal Post-treatment (GCN-T): Heat bulk GCN to 500°C for 2 hours under static air atmosphere to produce exfoliated layers with increased surface area.
  • Nitrogen-Treated GCN (GCN-T-N): Subject bulk GCN to thermal treatment at 500°C for 2 hours under continuous nitrogen flow to create nitrogen vacancies and enhance optical properties.
  • Immobilization in Hydrogel: For easier catalyst recovery, immobilize GCN-T-N (100 mg) in sodium alginate hydrogel beads by dissolving sodium alginate (4% w/v) in water, dispersing catalyst, and dripping the mixture into a CaCl₂ solution (2% w/v) to form gel beads.
Reaction Setup and Procedure
4.2.1 Photoelectrocatalytic Oxidation

The photoelectrocatalytic system requires specialized electrochemical integration [1]:

  • Reactor Configuration: Use a three-electrode system with the TiO₂ nanotube photoanode as working electrode, Pt mesh or wire as counter electrode, and Ag/AgCl as reference electrode. Employ a quartz reactor to allow UV light penetration.
  • Reaction Mixture: Prepare an aqueous solution containing 0.5-1.0 mM this compound and 0.1-0.5 M Na₂SO₄ as supporting electrolyte. Adjust pH to 7.0 using phosphate buffer unless studying pH effects.
  • Applied Potential: Apply 0.7 V vs. Ag/AgCl to the working electrode using a potentiostat.
  • Irradiation: Use a 300-400 W fluorescent lamp or specific wavelength LED source positioned 10-15 cm from the reactor. Maintain constant stirring at 300-500 rpm.
  • Sampling: Withdraw aliquots at regular intervals for analysis. Total reaction time typically ranges from 3-6 hours depending on catalyst activity.
4.2.2 Heterogeneous Photocatalytic Oxidation

For conventional photocatalytic reactions without applied potential [3] [2]:

  • Reactor Setup: Use a cylindrical borosilicate glass reactor with water circulation jacket to maintain temperature at 25°C.
  • Reaction Mixture: Add catalyst (0.5-1.0 g L⁻¹) to an aqueous solution of this compound (0.5-1.0 mM). Adjust pH as required (typically pH 12 for Pt-TiO₂ systems).
  • Aeration: Maintain continuous air or oxygen bubbling at 50-100 mL min⁻¹ to ensure oxygen saturation.
  • Irradiation: Use appropriate light sources: UVA (315-400 nm) for TiO₂-based systems or visible LEDs (λ > 400 nm) for carbon nitride catalysts.
  • Sampling: Withdraw samples at scheduled intervals, immediately filter through 0.22 μm membranes to remove catalyst particles, and analyze.
Analytical Methods and Characterization

Comprehensive analysis of both catalysts and reaction products ensures accurate performance evaluation:

  • Catalyst Characterization:

    • XRD: Determine crystal phase and crystallite size using X-ray diffraction with Cu Kα radiation.
    • SEM/TEM: Analyze morphology and nanostructure by scanning/transmission electron microscopy.
    • BET Surface Area: Measure specific surface area using N₂ adsorption-desorption isotherms.
    • UV-Vis DRS: Determine band gap energy from diffuse reflectance spectra.
    • XPS: Analyze surface composition and chemical states.
  • Reaction Monitoring:

    • HPLC: Employ reverse-phase HPLC with UV detector (λ = 260 nm) for quantifying this compound, 3-pyridinecarboxaldehyde, and vitamin B3. Use C18 column with water-acetonitrile mobile phase (70:30 to 50:50 gradient).
    • GC-MS: Confirm product identity by gas chromatography-mass spectrometry after derivatization if necessary.
    • TOC Analysis: Monitor total organic carbon to assess potential mineralization and calculate carbon balance.

The following workflow diagram illustrates the complete experimental procedure for the photoelectrocatalytic system:

G TiPrep Ti Plate Preparation Anodization Anodic Oxidation (32-60 V, 10 min-6 h) TiPrep->Anodization Annealing Annealing (450-500°C, 3 h) Anodization->Annealing ReactorSetup PEC Reactor Setup Annealing->ReactorSetup Electrolyte Electrolyte Preparation (0.5M Na₂SO₄) ReactorSetup->Electrolyte Reaction PEC Reaction (0.7V vs. Ag/AgCl, pH 7) Electrolyte->Reaction Sampling Sampling & Analysis Reaction->Sampling

Diagram 2: Experimental Workflow for Photoelectrocatalytic Vitamin B3 Synthesis

Application Considerations

Optimization Strategies

Maximizing conversion and selectivity requires careful optimization of multiple parameters:

  • pH Optimization: The optimal pH varies significantly between systems. PEC operates effectively across a broad pH range (2-12), with maximum vitamin B3 selectivity at neutral pH [1]. Conventional photocatalytic systems generally perform better in basic conditions (pH 12) [3]. Avoid highly acidic conditions for Pt-TiO₂ systems as they exhibit reduced activity.

  • Oxygen Control: Reaction atmosphere profoundly impacts performance. PEC systems show enhanced rates under N₂ atmosphere, while conventional photocatalytic systems require oxygen as an electron acceptor [1]. Optimize oxygen flow rate or pressure to balance oxidation efficiency with minimizing over-oxidation.

  • Mass Transfer Considerations: Increasing stirring speed (300-500 rpm) enhances both reaction rate and aldehyde selectivity by improving reactant access to catalyst surfaces and promoting product desorption [1]. For immobilized catalyst systems, ensure adequate mixing to overcome diffusion limitations.

  • Light Intensity and Wavelength: Higher light intensities generally increase reaction rates but may decrease selectivity due to secondary reactions. Match light source to catalyst absorption characteristics: UV sources (300-400 nm) for TiO₂ systems, visible light (400-460 nm) for carbon nitride catalysts [2].

Comparative Performance Analysis

The selection of appropriate catalytic systems depends on specific application requirements:

  • Efficiency Metrics: The metal-free carbon nitride system demonstrates superior performance with reported 100% conversion and 100% selectivity under optimal conditions [2]. The PEC TiO₂ nanotube system offers intermediate conversion (>15%) with good selectivity (~35%), while Pt-TiO₂ systems provide variable performance dependent on platinum loading and substrate characteristics [1] [3].

  • Energy Considerations: Carbon nitride systems operating under visible LED irradiation offer significant energy advantages over UV-based systems [2]. PEC systems consume electrical energy but achieve higher rates than purely photocatalytic approaches with similar catalysts [1].

  • Sustainability Assessment: Metal-free carbon nitride catalysts address concerns about metal leaching and environmental impact [2]. PEC and Pt-TiO₂ systems utilize precious metals or metal oxides but may offer longer operational stability in continuous systems.

Scale-up Considerations

Implementation at larger scales presents several technical challenges:

  • Catalyst Immobilization: For continuous operation, immobilized catalyst systems such as TiO₂ nanotube arrays on Ti plates or GCN-T-N in alginate hydrogel beads facilitate catalyst recovery and reuse [1] [2].

  • Reactor Design: For PEC systems, ensure uniform irradiation of electrode surfaces and controlled fluid dynamics. For slurry systems, implement efficient catalyst separation using cross-flow filtration or sedimentation.

  • Process Intensification: Consider combining photoreactors with membrane separation units for continuous product removal, potentially shifting equilibrium toward desired products and minimizing secondary reactions.

Conclusion

The photocatalytic oxidation of this compound to vitamin B3 represents a sustainable alternative to conventional high-temperature industrial processes. This application note has detailed three distinct catalytic approaches—photoelectrocatalytic TiO₂ nanotubes, platinum-modified TiO₂, and metal-free carbon nitride—each offering unique advantages for research and potential industrial implementation.

The photoelectrocatalytic system provides excellent charge separation efficiency through applied potential, enabling operation across a broad pH range and demonstrating enhanced reaction rates under inert atmosphere [1]. The platinized TiO₂ system offers a more conventional photocatalytic approach with enhanced activity through efficient electron scavenging [3]. Most notably, metal-free carbon nitride catalysts present a sustainable alternative with visible light responsiveness, eliminating metal leaching concerns while achieving exceptional conversion and selectivity under mild conditions [2].

For researchers implementing these methodologies, the choice of specific approach should consider available infrastructure, desired production scale, and sustainability priorities. Future development directions include advanced catalyst architectures for enhanced visible light absorption, hybrid systems combining multiple advantages, and integrated photoreactor designs for continuous operation. These photocatalytic methodologies represent significant progress toward environmentally benign pharmaceutical synthesis, reducing energy consumption and hazardous waste generation compared to conventional approaches.

References

Application Notes and Protocols: TiO₂ Nanotubes for Selective Oxidation of 3-Pyridinemethanol to Vitamin B3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The selective oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 (nicotinic acid) is a reaction of significant industrial importance, traditionally requiring high temperatures and toxic oxidants. Photoelectrocatalysis (PEC) using TiO₂ nanotubes presents an environmentally friendly alternative, operating in water at ambient temperature and pressure with molecular oxygen as the oxidant. These one-dimensional nanostructures enhance electron-hole separation, increase surface area, and improve mass transfer, leading to superior activity and selectivity compared to conventional TiO₂ powders. This document details standardized protocols for the synthesis, modification, and application of TiO₂ nanotube photoanodes for this selective oxidation, providing researchers and process development scientists with a foundation to implement and optimize this sustainable technology.

Technology Background

The industrial synthesis of vitamin B3, with an annual production of approximately 66,000 tons, typically involves the oxidation of 3-picoline at high temperatures (around 300 °C) over vanadium oxide catalysts [1] [2]. In contrast, the photoelectrocatalytic (PEC) route employs TiO₂ nanotube (TNT) photoanodes under mild UVA irradiation and a low applied bias. This process combines heterogeneous photocatalysis with electrocatalysis, where the external potential significantly reduces the recombination of photogenerated electron-hole pairs, thereby boosting the reaction yield [1] [3].

A key advantage of this PEC system is its ability to steer selectivity towards valuable partial oxidation products instead of complete mineralization. The presence of noble metal nanoparticles on the TNTs can further modulate surface reactions, favoring the formation of the desired aldehyde and acid over deeper oxidation to CO₂ [1]. This method successfully translates a traditionally harsh industrial process into a green and sustainable synthesis.

Material Synthesis Protocols

Substrate Preparation and Anodization

This protocol describes the fabrication of pristine TiO₂ nanotube arrays on a titanium substrate via anodic oxidation [1] [3].

  • Materials: Titanium plate (≥99.5% purity, 0.1-1.0 mm thick), Acetone, Ethanol, NH₄F (≥98%), Ethylene Glycol (≥99%), HF (48%), HNO₃ (65%).
  • Equipment: DC power supply, Two-electrode electrochemical cell (Ti plate as anode, Pt foil as cathode), Ultrasonic bath, Oven.

Procedure:

  • Ti Plate Pretreatment: Cut Ti plate to desired dimensions (e.g., 5 cm × 8 cm). Mechanically polish surfaces sequentially with emery papers (800 to 1500 grit). Sonicate for 10 minutes each in acetone, ethanol, and deionized water to remove organic residues and particles.
  • Chemical Etching: Immerse the polished plate in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds to remove the native oxide layer. Rise thoroughly with deionized water and dry.
  • Electrolyte Preparation: Dissolve 0.3% (w/w) NH₄F in a mixture of 98% ethylene glycol and 2% water (v/v). Stir until completely dissolved.
  • Anodic Oxidation: Place the pretreated Ti plate (anode) and a Pt counter electrode (cathode) in the electrolyte, ensuring a fixed distance (e.g., 2 cm). Apply a constant DC voltage of 32 V to 60 V for a duration ranging from 10 minutes to 5 hours at room temperature. Longer times and higher voltages generally produce longer nanotubes.
  • Post-treatment: After anodization, remove the plate, rinse with copious deionized water, and dry in air. To crystallize the amorphous TiO₂ nanotubes into the photoactive anatase phase, anneal the sample in a muffle furnace at 450-500 °C for 2 hours in air.
Noble Metal Modification

Loading with Pt, Au, or Pd nanoparticles enhances charge separation and can influence product selectivity [1].

  • Materials: H₂PtCl₆, HAuCl₄, PdCl₂, Na₂SO₄.
  • Equipment: Electrochemical workstation, Three-electrode cell.

Procedure:

  • Solution Preparation: Prepare a 2 mM solution of the desired metal precursor (e.g., H₂PtCl₆) in 0.1 M Na₂SO₄.
  • Electrodeposition: Assemble a standard three-electrode system with the TNT photoanode as the working electrode, Ag/AgCl as reference, and Pt foil as counter. Immerse the electrode in the metal precursor solution.
  • Apply a constant potential of -0.8 V (vs. Ag/AgCl) for 30 seconds under UVA illumination to facilitate the photoelectrodeposition of metal nanoparticles onto the TNT surfaces.
  • Remove the electrode, rinse gently with deionized water, and dry. Bimetallic loadings can be achieved by sequential deposition from different metal precursor solutions [1].

Oxidation Reaction Setup and Optimization

Standard Photoelectrocatalytic (PEC) Reaction

This protocol outlines the standard procedure for conducting the selective oxidation reaction [1] [3].

  • Materials: this compound, Na₂SO₄ (electrolyte).
  • Equipment: Three-electrode photoelectrochemical reactor, UVA light source (e.g., 365 nm, 500 W), Potentiostat, Magnetic stirrer/hotplate, Water circulation system for temperature control, HPLC system for analysis.

Procedure:

  • Reaction Mixture: Prepare a 0.5 - 1.0 mM aqueous solution of this compound. Add Na₂SO₄ as a supporting electrolyte at a concentration of 5 mM.
  • Reactor Assembly: Place 150 mL of the reaction solution in the PEC reactor. Assemble the three-electrode system:
    • Working Electrode: The prepared TNT photoanode.
    • Counter Electrode: Pt foil.
    • Reference Electrode: Ag/AgCl (3 M KCl).
  • Reaction Conditions:
    • Apply a constant anodic potential of +0.5 V vs. Ag/AgCl.
    • Begin UVA irradiation.
    • Maintain a constant stirring speed of 400 rpm or higher to ensure efficient mass transport.
    • Conduct reactions at room temperature.
  • Sampling and Analysis: Periodically withdraw aliquots from the reactor. Filter through a 0.22 μm membrane and analyze by HPLC to monitor the conversion of this compound and the formation of products (3-pyridinemethanal and vitamin B3). Total Organic Carbon (TOC) analysis can be used to assess mineralization.
Key Optimization Parameters

Performance is highly dependent on reaction conditions. The table below summarizes the effects of critical parameters and their optimized ranges based on experimental data [1] [3].

Table 1: Optimization of Photoelectrocatalytic Oxidation Parameters

Parameter Effect on Reaction Optimal Value or Range Notes
Applied Potential Increases activity by reducing e⁻/h⁺ recombination; very high potentials may reduce selectivity. +0.5 V vs. Ag/AgCl A balance between activity and selectivity.
pH PEC can operate in a wide pH range (2-12). Neutral (pH ~7) Reported to give high conversion and selectivity to Vitamin B3 [3].
Na₂SO₄ Concentration Higher conductivity increases current and activity. ≥ 5 mM Lower concentrations (e.g., 1 mM) favor 3-pyridinemethanal selectivity but reduce activity.
Stirring Speed Enhances mass transport of reactant to the electrode surface. ≥ 400 rpm Directly improves both reaction rate and selectivity towards the aldehyde.
Atmosphere Influences the reaction pathway. O₂ or N₂ Reactions in N₂ are faster, but O₂ is the green oxidant. The aldehyde can be reduced at the cathode.

Performance and Characterization

Catalyst Characterization

Rigorous characterization is essential to link structure with function.

  • XRD: Confirms the crystalline phase (anatase is most active). Peak intensity correlates with crystallinity and nanotube length [3].
  • SEM: Used to analyze nanotube morphology (length, diameter, wall thickness). Well-defined, continuous nanotubes are ideal [1] [3].
  • XPS: Determines surface chemical composition and oxidation states of TiO₂ and any deposited noble metals [1].
  • Photocurrent Measurement: Evaluates the photoelectrical response of the anode under irradiation. Higher photocurrent densities generally indicate more efficient charge separation and correlate with higher PEC activity [1] [3].
Activity and Selectivity Data

The performance of various TiO₂ nanotube-based photoanodes is summarized below.

Table 2: Performance of Different TiO₂ Nanotube Photoanodes in this compound Oxidation

Photoanode Type Conversion Selectivity to 3-Pyridinemethanal Selectivity to Vitamin B3 Key Findings
Pristine TNTs [3] High (Condition-dependent) ~50% (at low Na₂SO₄) High at pH 7 Performance highly tunable via reaction parameters.
Pt-Loaded TNTs [1] Enhanced Influenced Influenced Improves charge separation; can steer selectivity.
Au-Loaded TNTs [1] Enhanced Influenced Influenced Positive effect under UVA/Visible light.
Pd-Loaded TNTs [1] Enhanced Influenced Influenced Increases selectivity to high-value products.
Pt/Pd Bimetallic [1] Highest -- -- Synergistic effect, often shows superior activity.

Implementation Workflow

The following diagram illustrates the logical sequence and decision points for implementing this technology, from material synthesis to reaction optimization.

G start Start: Define Application Goal synth Synthesize TiO₂ Nanotubes (TNTs) (Anodic Oxidation) start->synth char1 Characterize TNTs (XRD, SEM) synth->char1 modify Modify TNTs with Noble Metals? (e.g., Pt, Au, Pd) char1->modify char2 Characterize Metal-Loaded TNTs (XPS, SEM, Photocurrent) modify->char2 Yes pec_setup Set Up PEC Reactor (3-electrode, UVA) modify->pec_setup No char2->pec_setup optimize Optimize Reaction Parameters (Potential, pH, Stirring) pec_setup->optimize evaluate Evaluate Performance (Conversion, Selectivity, TOC) optimize->evaluate evaluate->optimize Re-optimize Required end Successful Synthesis of Target Molecules evaluate->end Targets Met

Practical Notes and Troubleshooting

  • Crystallinity is Key: Always anneal TNTs to the anatase phase. Amorphous tubes show negligible activity.
  • Mass Transport: Inefficient stirring is a common cause of low yield and selectivity. Always optimize stirring speed.
  • Electrode Stability: Ensure good electrical contact between the Ti substrate and the external circuit. Avoid physical abrasion of the nanotube layer.
  • Light Uniformity: Position the light source and reactor to ensure uniform illumination of the entire photoanode surface.
  • Comparison with Other Methods: The PEC method significantly outperforms standalone photocatalysis (PC) or electrocatalysis (EC) for this reaction, achieving higher conversion and selectivity, and operable over a wider pH range [3].
  • Alternative Materials: For purely photocatalytic applications (without applied bias), high-surface-area TiO₂ nanowires (e.g., ~300 m²/g) synthesized hydrothermally have also shown excellent selectivity (up to ~90% for 3-pyridinemethanal + Vitamin B3) [4].

Conclusion

The use of TiO₂ nanotube photoanodes in a photoelectrocatalytic system provides a robust, efficient, and environmentally benign route for the selective oxidation of this compound to high-value derivatives like Vitamin B3. The protocols outlined herein offer a reliable foundation for research and development. Further optimization, particularly in noble metal composition and reactor engineering, can push the boundaries of performance toward industrial application.

References

Application Notes: Photoelectrocatalytic Oxidation of 3-Pyridinemethanol to 3-Pyridinemethanal and Vitamin B3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Photoelectrocatalysis (PEC) combines the principles of heterogeneous photocatalysis and electrocatalysis. When a semiconductor photoanode (like TiO₂) is illuminated with light of energy greater than its bandgap, electron-hole pairs are generated. Applying an external bias potential hinders the recombination of these charge carriers, significantly improving the reaction efficiency compared to photocatalytic (PC) or electrocatalytic (EC) methods alone. This synergy makes PEC an environmentally friendly technology for performing selective organic oxidations under mild conditions [1] [2].

The PEC oxidation of 3-pyridinemethanol is a key reaction for synthesizing high-value compounds, primarily 3-pyridinemethanal and Vitamin B3 (nicotinic acid), the latter being an essential vitamin with large-scale production needs [1] [2]. This process utilizes water as a solvent, molecular oxygen (or simply water) as an oxidant, and UVA light at ambient temperature and pressure, presenting a greener alternative to traditional industrial syntheses that require high temperatures and toxic oxidants [2] [3].


Experimental Protocols

Synthesis of Nanotube-Structured TiO₂ Photoanodes

The performance of the PEC process is highly dependent on the morphology and structure of the photoanode. Anodically grown TiO₂ nanotubes (Ti/TiO₂-NT) are the most commonly used and effective architecture due to their high surface area and excellent electron transport properties [1] [2].

Detailed Protocol:

  • Substrate Preparation: Cut a titanium (Ti) plate (e.g., 8.0 cm × 5.0 cm × 0.10 cm). Polish the surface successively with emery papers of increasing fineness (e.g., from 800 to 1500 grit). Clean the plate by sonication in acetone, ethanol, and deionized water (10 minutes in each solvent). Finally, chemically etch the plate in a solution containing 4% HF, 31% HNO₃, and 65% H₂O (w/w) for 30 seconds, followed by washing and drying [2].
  • Electrolyte Preparation: Prepare an electrolyte solution of ethylene glycol containing 0.3% (w/w) NH₄F and 2% (v/v) deionized water [1] [2].
  • Anodic Oxidation: Use a two-electrode system with the cleaned Ti plate as the anode and a suitable counter electrode (e.g., platinum). Apply a constant DC voltage (e.g., 32 V to 60 V) for a specific duration (e.g., 10 minutes to 6 hours) to grow nanotubes. The length of the nanotubes increases with anodization time [1] [2].
  • Post-treatment: After anodization, wash the electrode with water and subject it to a thermal treatment (e.g., annealing at 450-500 °C for 2 hours in air) to convert the amorphous TiO₂ to the crystalline anatase phase, which is crucial for high photocatalytic activity [2].
Noble Metal Modification of Photoanodes

Loading noble metals (e.g., Pt, Au, Pd) onto the TiO₂ nanotubes can further enhance PEC performance by acting as electron scavengers, thereby promoting charge separation [4] [2].

Detailed Protocol (Electrochemical Deposition):

  • Prepare a solution of the desired metal salt (e.g., H₂PtCl₆, HAuCl₄, or PdCl₂).
  • Immerse the prepared Ti/TiO₂-NT photoanode in the solution.
  • Apply a cathodic potential or use galvanostatic deposition to reduce the metal ions onto the surface of the TiO₂ nanotubes, forming nanoparticles [2].
  • The amount of metal loading can be controlled by varying the deposition time or the concentration of the metal salt solution.
Standard Photoelectrocatalytic Reaction Setup

Detailed Protocol:

  • Reactor Configuration: Use a three-electrode electrochemical cell equipped with a quartz window for illumination.
    • Working Electrode: The prepared Ti/TiO₂-NT photoanode (with or without metal loading).
    • Counter Electrode: Platinum foil or wire.
    • Reference Electrode: Ag/AgCl (3 M KCl) [1] [2].
  • Reaction Mixture: Prepare an aqueous solution of 0.5 mM this compound with 5 mM Na₂SO₄ as the supporting electrolyte. The initial pH can be adjusted as needed [2].
  • Reaction Conditions:
    • Light Source: UVA light (e.g., fluorescent lamps, 365 nm).
    • Applied Bias: Typically +0.5 V vs. Ag/AgCl.
    • Atmosphere: Air, Oxygen, or Nitrogen atmosphere can be used. Reactions under N₂ atmosphere have been reported to be faster than in O₂ for some systems [1].
    • Stirring: Maintain a stirring speed of at least 400 rpm to ensure efficient mass transport [1].
  • Analysis: Monitor the reaction progress and product distribution using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) [2].

The following graph illustrates the experimental workflow for the photoelectrocatalytic oxidation of this compound.


Key Performance Data and Optimization

The tables below summarize critical parameters and their impact on the PEC oxidation of this compound, helping to guide optimization.

Table 1: Influence of Key Operational Parameters on PEC Performance [1]

Parameter Effect on Conversion (Activity) Effect on 3-Pyridinemethanal Selectivity Optimal Condition / Note
Applied Potential Increases with higher potential Decreases with higher potential Optimal balance at +0.5 V vs. Ag/AgCl
Na₂SO₄ Concentration Increases with higher concentration Increases with lower concentration 5 mM is typically sufficient
Solution pH Active in a wide pH range (2-12) Varies with pH Highest conversions & selectivities to Vitamin B3 at pH 7
Stirring Speed Increases Increases Minimum 400 rpm recommended
Atmosphere (N₂ vs O₂) Faster in N₂ atmosphere - N₂ can be used, which is favorable for oxidation

Table 2: Comparison of Anode Modifications and Their Performance [4] [2]

Photoanode Type Key Feature Reported Performance / Advantage
Ti/TiO₂-NT (Baseline) Long nanotubes, anatase phase Foundational activity; longer tubes yield higher photocurrent [1]
Pt/TiO₂-NT Pt acts as an efficient electron scavenger Significant activity and product yield improvement [4] [2]
Au/TiO₂-NT - Improves activity and influences product distribution [2]
Pd/TiO₂-NT - Improves activity and influences product distribution [2]
Pt on Alkaline-treated TiO₂ Combination of high surface area and charge separation Exhibits a further increase in activity after Pt loading [4]

Troubleshooting and Best Practices

  • Low Conversion: Ensure the anatase phase is formed by proper annealing. Check the light intensity and the electrical contact to the photoanode. Verify that the applied bias is sufficient to separate charge carriers.
  • Poor Selectivity: Avoid conditions that lead to over-oxidation. Using a lower applied potential or a noble metal-modified anode can help direct the selectivity towards the desired intermediate (3-pyridinemethanal) or final product (Vitamin B3) [1] [2].
  • Catalyst Stability: Ti/TiO₂-NT photoanodes are generally stable and resistant to photocorrosion. Noble metal-loaded catalysts have shown good thermal stability up to at least 400°C [4] [2].

Conclusion

The photoelectrocatalytic oxidation of this compound using TiO₂ nanotube array photoanodes is a robust and efficient method for the green synthesis of 3-pyridinemethanal and Vitamin B3. The process can be significantly optimized by tuning operational parameters such as applied potential, electrolyte concentration, and pH. Furthermore, modifying the TiO₂ nanotubes with noble metals like Pt is a highly effective strategy for enhancing both reaction activity and product yield. This PEC protocol offers a sustainable alternative to conventional high-temperature industrial synthesis routes.

References

Comprehensive Application Notes and Protocols: 3-Pyridinemethanol as Ligand in Coordination Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Pyridinemethanol (3-PyMe) represents a versatile bridging ligand that has gained significant attention in the construction of coordination polymers and metal-organic frameworks (MOFs). This nitrogen-oxygen donor ligand exhibits diverse coordination modes and has been employed to create materials with interesting structural features and functional properties. The presence of both pyridyl nitrogen and hydroxyl oxygen donor atoms allows for rich coordination chemistry with various metal ions, enabling the formation of extended networks with potential applications in catalysis, sensing, and drug development. These application notes provide a comprehensive reference for researchers and scientists seeking to utilize this compound in the rational design of coordination polymers, with emphasis on practical synthetic methodologies, structural characterization techniques, and functional property evaluation.

The flexible coordination behavior of this compound, coupled with its ability to form hydrogen bonds through the hydroxyl group, facilitates the creation of multidimensional architectures with tunable porosity and functionality. Recent studies have demonstrated its particular utility in constructing Hofmann-type frameworks that exhibit stimuli-responsive properties such as spin crossover (SCO) behavior [1]. This document consolidates the most current research findings and experimental protocols to support efficient translation of these materials into practical applications, particularly in pharmaceutical development where metal-organic hybrids show promise for drug delivery systems and bioactive materials.

Coordination Behavior & Structural Diversity

Structural Roles of this compound

This compound serves multiple structural roles in coordination polymers, acting as either a terminal ligand or bridging connector between metal centers. The ligand can coordinate through its pyridyl nitrogen atom alone, or employ both nitrogen and oxygen atoms to bridge metal ions in different spatial arrangements. This versatility enables the formation of diverse structural motifs from one-dimensional chains to two-dimensional sheets and three-dimensional frameworks:

  • Monodentate coordination: this compound binds through pyridyl nitrogen only, as observed in monomeric complexes like [CuCl₂(3PM)₄] and [Cu(2-nitrobenzoato)₂(3PM)₂(H₂O)₂] [2]
  • Bridging μ-N,O mode: The ligand connects two metal centers through both nitrogen and oxygen atoms, forming extended chains as demonstrated in [CuX₂(μ-3PM)₂]ₙ compounds where X = trichloroacetate, dichloroacetate, 3-nitrobenzoate, and 3,5-dinitrobenzoate [2]
  • Pillaring ligand: In two-dimensional Hofmann-type systems, this compound acts as a pillar between 2D tetracyanometallate layers, creating porous frameworks with interlayer spacing that can be tuned via substituents on the pyridine ring [1]
Representative Coordination Modes and Resulting Architectures

Table 1: Structural Diversity in this compound Coordination Polymers

Metal Ion Coordination Mode Dimensionality Structural Features Reference
Cu(II) μ-N,O bridging 1D chain Linear chains with carboxylate co-ligands [2]
Cu(II) μ-N,O bridging 2D sheet Grid-like networks with face-to-face π-stacking [2]
Fe(II) N-monodentate (pillar) 2D layered Hofmann-type frameworks with SCO behavior [1]
Zn(II) μ-N,O bridging 1D chain Benzoate-bridged zigzag chains [2]
Cu(II) Mixed μ-N,O & N-monodentate 1D "accordion" chain Unique structural motif with varying copper geometries [2]

The structural outcome of coordination polymer formation with this compound is influenced by multiple factors including metal ion geometry, counterion identity, solvent system, and synthetic conditions. The hydroxyl group of this compound frequently participates in hydrogen bonding interactions that stabilize the overall crystal packing, as demonstrated in the Fe(3PyMe)₂[M(CN)₄] series where intermolecular OH⋯OH interactions influence spin crossover properties [1]. These supramolecular contacts can significantly impact the physical properties and stability of the resulting materials.

Synthetic Methodologies

Homogeneous Solution Synthesis Protocol

Materials: this compound (≥98% purity), metal salts (nitrates, perchlorates, or chlorides), bridging ligands (tetracyanometallates for Hofmann-type frameworks), solvents (methanol, ethanol, acetonitrile, DMF), distilled/deionized water.

Synthesis of Fe(3PyMe)₂[M(CN)₄] Hofmann-Type Frameworks [1]:

  • Step 1: Prepare separate solutions of Fe(II) salt (0.5 mmol in 10 mL methanol) and tetracyanometallate salt (0.5 mmol in 10 mL methanol)
  • Step 2: Slowly layer the tetracyanometallate solution over the Fe(II) solution using a separating funnel
  • Step 3: Carefully add a methanolic solution of this compound (1.0 mmol in 5 mL methanol) as a third layer
  • Step 4: Allow the triplicate layers to diffuse slowly at room temperature for 7-14 days
  • Step 5: Collect resulting crystals by filtration, wash with cold methanol, and air-dry

Critical Parameters:

  • Oxygen-free conditions: Conduct synthesis under nitrogen or argon atmosphere to prevent oxidation of Fe(II) centers
  • Solvent purity: Use anhydrous, degassed solvents to prevent hydrolysis and oxidation
  • Concentration control: Maintain metal:ligand ratio of 1:2 for optimal pillared structure formation
  • Crystal growth: Slow diffusion rates yield higher quality single crystals for structural characterization
One-Dimensional Chain Polymer Synthesis

Synthesis of [Cu(2-MeSnic)₂(μ-3PM)₂]ₙ (Representative 1D System) [2]:

  • Step 1: Dissolve Cu(2-MeSnic)₂·H₂O (1.25 mmol) in warm methanol (20 mL) with stirring
  • Step 2: Add this compound (5 mL, excess) dropwise to the stirring solution
  • Step 3: Heat the reaction mixture at 50°C for 30 minutes with continuous stirring
  • Step 4: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight
  • Step 5: Collect fine blue microcrystals by vacuum filtration, wash with cold methanol, and dry in vacuo
  • Expected yield: ~85% based on copper precursor

Quality Control Checkpoints:

  • Color verification: Product should exhibit uniform blue coloration; heterogeneous coloring suggests mixed phases
  • Microscopy: Examine crystal morphology under optical microscope for uniformity
  • Solubility test: Product should be insoluble in common organic solvents, indicating polymeric nature
Metallosupramolecular Polymer Synthesis

The synthesis of advanced metallosupramolecular architectures follows two principal approaches [3]:

  • Post-assembly polymerization: Pre-formed metallacycles or metallacages serve as cores for subsequent polymerization
  • Post-polymerization assembly: Macroligands with polymer chains and coordination sites are synthesized first, followed by coordination-driven self-assembly into the final network structure

Table 2: Synthetic Conditions for this compound Coordination Polymers with Different Dimensionalities

Dimensionality Metal:Ligand Ratio Preferred Solvent Temperature Range Reaction Time Yield Range
1D Chains 1:2 Methanol Room temp - 50°C 12-24 hours 75-90%
2D Sheets 1:2 Methanol/Water (3:1) 60-70°C 24-48 hours 65-85%
3D Hofmann-type 1:2:1 (Fe:M:3PyMe) Methanol 4°C - Room temp 7-14 days 45-70%
Supramolecular Assemblies 1:1.5 DMF/Acetonitrile 70-80°C 48-72 hours 60-80%

Structural Characterization Techniques

X-Ray Diffraction Analysis

Single-Crystal XRD Protocol:

  • Crystal selection: Choose well-formed single crystals (0.2-0.3 mm dimensions) under polarizing microscope
  • Data collection: Mount crystal on diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at 100-150K
  • Structure solution: Use direct methods with SHELXT or similar software package
  • Refinement: Full-matrix least-squares refinement against F² with SHELXL

Key Structural Parameters to Evaluate:

  • Coordination geometry: Distortion parameters for octahedral FeN₆ centers in SCO-active compounds
  • Bond lengths: Fe-N bond lengths distinguishing high-spin (2.1-2.2 Å) and low-spin (1.9-2.0 Å) states
  • Interlayer spacing: Distance between 2D Hofmann layers influenced by this compound pillars
  • Hydrogen bonding: OH⋯OH and OH⋯N interactions stabilizing the supramolecular architecture
Spectroscopic Characterization

Infrared Spectroscopy:

  • Prepare samples as KBr pellets (1-2% sample concentration)
  • Scan range: 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
  • Key vibrational modes: ν(O-H) at 3200-3600 cm⁻¹ (broad), ν(C≡N) at 2100-2200 cm⁻¹ for cyanometallates, pyridyl ring vibrations at 1400-1600 cm⁻¹

Mössbauer Spectroscopy (for Iron Compounds):

  • Collect spectra at variable temperatures (80-300 K) using ⁵⁷Co(Rh) source
  • Critical parameters: Isomer shift (δ), quadrupole splitting (ΔEQ), and line width (Γ)
  • Interpretation: Characteristic parameters for high-spin Fe(II) (δ ≈ 1.0 mm/s, ΔEQ ≈ 2.5-3.5 mm/s) and low-spin Fe(II) (δ ≈ 0.4-0.5 mm/s, ΔEQ ≈ 0.2-0.8 mm/s) states in SCO compounds [1]
Magnetic Susceptibility Measurements

SQUID Magnetometry Protocol:

  • Sample preparation: Carefully pack polycrystalline sample (10-30 mg) in gelatin capsule
  • Data collection: Apply DC field of 0.1 T over temperature range 2-400 K with heating/cooling rates of 1-2 K/min
  • Data correction: Subtract diamagnetic contribution using Pascal's constants
  • Analysis: Plot χₘT vs. T to identify spin crossover behavior, with χₘT values of ~3.5 cm³ mol⁻¹ K for high-spin Fe(II) and ~0.1 cm³ mol⁻¹ K for low-spin Fe(II)

Table 3: Characterization Techniques for this compound Coordination Polymers

Technique Structural Information Experimental Conditions Key Parameters
Single-Crystal XRD Molecular structure, coordination geometry 100-150K, Mo Kα radiation Bond lengths, angles, torsion angles
Powder XRD Phase purity, structural assignment Room temperature, Cu Kα radiation 2θ positions, relative intensities
IR Spectroscopy Ligand coordination mode, functional groups KBr pellets, 4 cm⁻¹ resolution CN stretch, OH vibrations, pyridyl modes
Raman Spectroscopy Local symmetry, metal-ligand bonds 785 nm laser, low power Low-frequency metal-ligand vibrations
Mössbauer Spectroscopy Oxidation state, spin state, local environment 80-300K, ⁵⁷Co source Isomer shift, quadrupole splitting
SQUID Magnetometry Magnetic properties, spin crossover 2-400K, 0.1T field χₘT, hysteresis width, transition temperature

Functional Properties & Applications

Spin Crossover Behavior

The Fe(3PyMe)₂[M(CN)₄] series (M = Ni, Pd, Pt) represents a particularly interesting class of coordination polymers exhibiting spin crossover (SCO) behavior [1]. This thermochromic phenomenon involves a reversible transition between high-spin (HS) and low-spin (LS) states at the Fe(II) centers, induced by temperature changes, pressure, or light irradiation:

  • Transition characteristics: Abrupt spin transitions with narrow thermal hysteresis (~2 K width)
  • SCO probabilities: Vary with tetracyanometallate component: Ni (53%) > Pd (23%) > Pt (11%)
  • Structural correlation: The degree of distortion in the FeN₆ coordination polyhedron determines SCO feasibility, with highly distorted geometries inhibiting the HS→LS transition
  • Interlayer interactions: Intermolecular OH⋯OH hydrogen bonding in the interlayer region significantly influences SCO properties

The cooperativity between SCO centers depends on the structural rigidity and supramolecular contacts within the framework, with stronger intermolecular interactions leading more cooperative transitions with sharper thermal profiles.

Application in Drug Development

This compound-based coordination polymers show significant potential in pharmaceutical applications due to their:

  • Bioactive metal centers: Controlled release of therapeutic metal ions (Zn²⁺, Cu²⁺) with antimicrobial or anti-inflammatory properties
  • Drug loading capacity: Tunable porosity for encapsulation of drug molecules, with pore sizes modulated by metal selection and pillar length
  • Stimuli-responsive release: SCO-active frameworks that can release encapsulated drugs in response to temperature changes
  • Enhanced stability: Improved thermal and chemical stability compared to pure organic pharmaceuticals

For anti-inflammatory applications, copper(II) complexes with this compound and non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have demonstrated synergistic effects, combining the pharmacological activity of both components [2].

Application Notes & Practical Considerations

Troubleshooting Common Synthetic Issues
  • Low crystalline yield: Reduce nucleation sites by using cleaner glassware and filtered solutions; implement slower diffusion rates or temperature gradients
  • Mixed phases: Optimize metal:ligand stoichiometry and verify reagent purity; use single solvent systems rather than mixtures for initial screening
  • Oxidation of Fe(II) centers: Implement rigorous Schlenk techniques with oxygen-scrubbing solution; add reducing agents (ascorbic acid) as stabilizers
  • Poor SCO properties: Modify synthesis conditions to reduce crystal defects; incorporate electron-donating substituents on pyridine ring to strengthen ligand field
Scale-Up Considerations

Laboratory-scale synthesis (50-100 mg) typically employs diffusion methods that are impractical for larger-scale production. For gram-scale synthesis:

  • Adapt to solvothermal methods: Utilize pressurized vessels at 80-120°C with ethanol/water mixtures
  • Implement slow addition: Use syringe pumps to add ligand solution to metal solution over 4-6 hours with vigorous stirring
  • Optimize recovery: Include centrifugation and Soxhlet extraction steps to remove unreacted materials and solvent inclusions
Stability and Storage Guidelines
  • Thermal stability: Most this compound coordination polymers are stable to 150-200°C; characterize by TGA before application
  • Solvent stability: Evaluate framework integrity after solvent exchange by PXRD; activate materials under vacuum at elevated temperatures
  • Long-term storage: Keep in sealed containers with desiccant at 4°C; protect from light to prevent photodegradation

Graphical Overviews

Synthetic Workflow for this compound Coordination Polymers

SynthesisWorkflow Synthetic Pathways for this compound Coordination Polymers Start Start MetalPrecursor Metal Salt Solution (Fe(II), Cu(II), Zn(II)) Start->MetalPrecursor LigandSolution This compound Solution Start->LigandSolution Diffusion Layered Diffusion Method MetalPrecursor->Diffusion Solvothermal Solvothermal Method MetalPrecursor->Solvothermal LigandSolution->Diffusion LigandSolution->Solvothermal OneD 1D Chain Polymers Diffusion->OneD TwoD 2D Sheet Polymers Diffusion->TwoD Hofmann 3D Hofmann-type Frameworks Diffusion->Hofmann Solvothermal->OneD Solvothermal->TwoD Characterization Structural & Functional Characterization OneD->Characterization TwoD->Characterization Hofmann->Characterization

Coordination Environments in this compound Complexes

CoordinationModes Coordination Modes of this compound in Metal Complexes MetalCenter Metal Center (Fe, Cu, Zn, etc.) PyridineN Pyridine Nitrogen MetalCenter->PyridineN Coordination Bond HydroxylO Hydroxyl Oxygen MetalCenter->HydroxylO Coordination Bond Monodentate Monodentate Coordination PyridineN->Monodentate Forms Bridging Bridging μ-N,O Mode PyridineN->Bridging Forms Pillaring Pillaring Ligand in 3D Frameworks PyridineN->Pillaring Forms HydroxylO->Bridging Forms HydrogenBonding Hydrogen Bonding Network HydroxylO->HydrogenBonding Participates in

Conclusion

This compound serves as a versatile scaffold for constructing diverse coordination polymers with tunable structural features and functional properties. The synthetic protocols outlined in these application notes provide researchers with reliable methodologies for preparing 1D chains, 2D sheets, and 3D frameworks, with particular emphasis on Hofmann-type materials exhibiting spin crossover behavior. The systematic characterization approaches ensure comprehensive evaluation of structural and electronic properties, enabling correlation between molecular structure and macroscopic functionality.

Future research directions should explore advanced applications of these materials in targeted drug delivery, heterogeneous catalysis, and molecular sensing. The incorporation of this compound ligands into multifunctional composites and hybrid materials represents another promising avenue for development. By adhering to the protocols and considerations outlined in these application notes, researchers can accelerate the development of next-generation coordination polymers with enhanced performance characteristics for pharmaceutical and technological applications.

References

Application Note: Synthesis and Characterization of Spin Crossover Coordination Polymers Fe(3PyMe)₂[M(CN)₄]

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Spin crossover (SCO) materials represent a class of compounds that can switch between high-spin (HS) and low-spin (LS) states under external stimuli such as temperature, pressure, or light. This technical note details the current understanding of the synthesis and characterization of two-dimensional (2D) Hofmann-type coordination polymers, specifically the Fe(3PyMe)₂[M(CN)₄] series (where M = Ni, Pd, Pt and 3PyMe = 3-pyridinemethanol). These materials form a family of pillared 2D tetracyanometallates with promising bistability for molecular electronics and sensor applications [1]. The geometry of the iron atom's coordination polyhedron is critical, as a highly distorted geometry can inhibit the HS to LS transition [1]. This document provides researchers with a consolidated guide to the reported synthetic approaches, key properties, and experimental characterization techniques for these SCO frameworks.

Synthesis and Experimental Protocols

General Synthesis Principles

The Fe(3PyMe)₂[M(CN)₄] compounds belong to the class of Hofmann-type 2D coordination polymers. Their structure consists of inorganic layers of Fe²⁺ ions bridged by tetracyanometallate ligands [M(CN)₄]²⁻, which are further pillared by organic this compound (3PyMe) ligands in the axial positions [1].

While a precise, step-by-step "recipe" for Fe(3PyMe)₂[M(CN)₄] is not publicly detailed, the synthesis generally involves a self-assembly reaction between an iron(II) salt, a tetracyanometallate salt, and the 3PyMe ligand in a suitable solvent system. The following workflow generalizes the synthesis and characterization process based on standard practices for related Hofmann-type frameworks.

G cluster_1 Synthesis Phase cluster_2 Analysis Phase A Precursor Preparation B Self-Assembly Reaction A->B Fe²⁺ salt, [M(CN)₄]²⁻, 3PyMe ligand C Product Isolation B->C Precipitation D Purification C->D Washing E Characterization D->E Sample Analysis F Performance Evaluation E->F Validated Material

Key Synthesis Considerations
  • Metal-to-Ligand Stoichiometry: The general formula Fe(L)₂[M(CN)₄] suggests a 1:2:1 molar ratio of Fe²⁺ : 3PyMe : [M(CN)₄]²⁻ is required for correct framework formation [2].
  • Solvent System: Based on analogous systems, the reaction likely proceeds in a mixed solvent (e.g., water and a water-miscible alcohol) to ensure the solubility of both the inorganic precursors and the organic pillar [3].
  • Reaction Conditions: Synthesis is typically carried out at room temperature or mildly elevated temperatures with constant stirring over several hours to days to facilitate slow crystal growth and framework ordering.
  • Anaerobic Handling: Given the sensitivity of Fe²⁺ to oxidation, all synthetic procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to maintain the iron in the +2 oxidation state and ensure proper SCO behavior [4].

Characterization and Performance Data

Structural and Magnetic Characterization

A multi-technique approach is essential for confirming the structure and verifying the spin crossover behavior in the synthesized materials. The table below summarizes the key characterization techniques and their specific applications for this series.

Table 1: Essential Characterization Techniques for Fe(3PyMe)₂[M(CN)₄] SCO Polymers

Technique Application & Purpose Key Observations for Fe(3PyMe)₂[M(CN)₄]
Powder X-ray Diffraction (PXRD) Determine crystal structure and phase purity; monitor structural changes during spin transition [2]. HS and LS phases crystallize in a triclinic unit cell (space group P-1). The HS→LS transition involves a unit cell volume contraction of ~6% [2].
SQUID Magnetometry Quantify magnetic susceptibility and directly observe the spin transition as a function of temperature [1] [2]. Reveals a one-step SCO with a narrow thermal hysteresis of ~2 K. The transition probability follows the order Ni (53%) > Pd (23%) > Pt (11%) [1].
Mössbauer Spectroscopy Probe the local electronic environment of the Fe nucleus and distinguish between HS and LS states [1] [5]. Provides direct evidence of HS and LS populations; used to confirm the spin state transition independent of magnetic measurements [5].
Vibrational Spectroscopy (IR/Raman) Monitor changes in metal-ligand bond strengths and coordination environment during spin transition [1] [2]. Shifts in Fe-NC and C≡N vibration frequencies confirm the strengthening of bonds upon transition from HS to LS state [2].
Differential Scanning Calorimetry (DSC) Measure the enthalpy and entropy changes associated with the spin transition [2]. Detects the exothermic/endothermic peaks corresponding to the LS→HS and HS→LS transitions, confirming the first-order nature of the transition.
Material Performance and Properties

The functional properties of the Fe(3PyMe)₂[M(CN)₄] series are influenced by the choice of the tetracyanometallate ion and the resulting intermolecular interactions.

Table 2: Comparative SCO Properties of the Fe(3PyMe)₂[M(CN)₄] Series

Property Fe(3PyMe)₂[Ni(CN)₄] Fe(3PyMe)₂[Pd(CN)₄] Fe(3PyMe)₂[Pt(CN)₄]
SCO Probability 53% [1] 23% [1] 11% [1]
Transition Temperature (T₁/₂) Follows order Ni < Pd < Pt for typical analogues [1] Information missing Information missing
Hysteresis Width ~2 K [1] ~2 K [1] ~2 K [1]
Critical Interaction Intermolecular OH⋯OH hydrogen bonding in the interlayer region is a key structural factor influencing SCO [1].
Cooperative Effects The strength of the Fe–NC bond, dictated by the electron density on the σ orbital of the equatorial CN ligand, is a dominant factor [2].

The following diagram illustrates the key factors that govern the spin crossover behavior in these materials, as identified in the research.

G SCO Spin Crossover Behavior Factor1 Coordination Geometry of Fe²⁺ Detail1 Highly distorted geometry inhibits HS→LS transition Factor1->Detail1 Factor2 Fe-NC Bond Strength Detail2 Electron density on CN₅σ orbital of [M(CN)₄]²⁻; Strength order: Ni < Pd < Pt Factor2->Detail2 Factor3 Intermolecular Interactions Detail3 OH⋯OH hydrogen bonding in interlayer region Factor3->Detail3 Factor4 Particle Size Detail4 Smaller particles show lower, less abrupt transitions Factor4->Detail4 Detail1->SCO Detail2->SCO Detail3->SCO Detail4->SCO

Troubleshooting and Technical Notes

  • Absence of SCO Transition: If the synthesized material does not exhibit SCO, the most probable cause is a highly distorted coordination geometry around the iron center, which can prevent the transition [1]. Verify the structural integrity via PXRD.
  • Incomplete or Broad Transition: This is often related to sample heterogeneity or particle size effects. Nanostructured samples of analogous compounds show broadened, second-order transitions at lower temperatures compared to bulk crystals [3]. Ensure consistent crystal growth conditions.
  • Handling of Fe–S Clusters (Analogous Systems): While not directly applicable to this cyanide-based system, research on iron-sulfur clusters in enzymes highlights a critical general principle: the Fe–S cluster structure is highly sensitive to oxygen and redox conditions [4]. This underscores the importance of strict anaerobic techniques when handling sensitive iron complexes.

Conclusion

The Fe(3PyMe)₂[M(CN)₄] series provides a tunable platform for studying structure-property relationships in spin crossover materials. The synthesis relies on the self-assembly of readily available precursors, but careful control of reaction conditions and thorough multi-technique characterization are paramount for obtaining functional materials. The choice of the tetracyanometallate ion (M) and the resulting intermolecular interactions, particularly hydrogen bonding, are critical factors dictating the SCO probability and transition characteristics [1] [2]. Future work should focus on optimizing detailed synthesis protocols and exploring the integration of these materials into thin-film devices, mindful of the significant influence substrates can have on SCO functionality [6].

References

Comprehensive Application Notes and Protocols: Hydrothermal Synthesis of TiO₂ Nanowires for Photocatalytic 3-Pyridinemethanol Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TiO₂ Nanowires and 3-Pyridinemethanol Oxidation

The development of advanced photocatalytic materials has gained significant attention in sustainable chemistry for both synthetic applications and environmental remediation. TiO₂ nanowires represent a particularly promising class of nanomaterials due to their high surface-to-volume ratio, enhanced charge transport properties, and tunable surface characteristics. These one-dimensional nanostructures can be synthesized through various methods, with hydrothermal synthesis emerging as a preferred technique due to its simplicity, cost-effectiveness, and environmentally benign nature. The hydrothermal approach allows for satisfactory crystal growth and morphological control through template or non-template methods, producing materials with high packing density that improve volumetric energy capacity and structural stability [1].

The photocatalytic applications of TiO₂ nanowires extend to both synthetic organic chemistry and environmental protection. One particularly valuable application is the selective oxidation of this compound to produce 3-pyridinemethanal and vitamin B3 (nicotinic acid), which is an essential pharmaceutical compound traditionally produced through energy-intensive processes requiring high temperatures and pressures. The conventional industrial synthesis of vitamin B3 involves vanadium oxide catalysts, oxygen, and ammonia at approximately 300°C, presenting significant environmental challenges [2]. In contrast, photocatalytic oxidation using TiO₂ nanowires occurs in water at room temperature and ambient pressure, representing a greener alternative that aligns with the principles of sustainable chemistry. Additionally, these same photocatalytic materials can be incorporated into polymer composites to address plastic waste problems through solid-state photodegradation, demonstrating the versatility of TiO₂ nanowires in addressing multiple sustainability challenges [1].

Experimental Synthesis Protocols

Hydrothermal Synthesis of Bare TiO₂ Nanowires

The hydrothermal synthesis method for TiO₂ nanowires involves the transformation of commercial TiO₂ nanoparticles into one-dimensional nanostructures under controlled alkaline conditions. The following protocol provides detailed procedures for reproducing high-quality TiO₂ nanowires with consistent morphological and photocatalytic properties [1]:

  • Materials Preparation:

    • TiO₂ nanoparticles (anatase phase, commercially available from Merck)
    • Sodium hydroxide (NaOH) pellets
    • Hydrochloric acid (HCl) solution
    • Deionized water
    • Teflon-lined hydrothermal autoclave reactor
  • Procedure:

    • Prepare 60 mL of 10 M NaOH solution in a Teflon container.
    • Add 6.0 g of TiO₂ nanoparticles (anatase) to the NaOH solution.
    • Subject the suspension to an ultrasonic bath for 15 minutes to ensure thorough dispersion.
    • Transfer the Teflon container to a hydrothermal reactor with steel parts and close securely.
    • Maintain the reactor at 150°C for 20 hours to facilitate nanowire formation.
    • After returning to room temperature, discard the clear supernatant by decantation.
    • Transfer the remaining TiO₂ suspension to a polymeric membrane and immerse in 5 L of distilled water for dialysis. Replace water periodically until the pH reaches neutral values (pH ≈ 7).
    • Recover the synthesized TiO₂ nanowires by drying the suspension in an oven at 80°C.
    • Designate this initial product as "NW" for reference in subsequent processing steps [1].
  • Post-Synthesis Treatment:

    • Take an aliquot of the NW sample and disperse in 100 mL of 1.0 M HCl solution in a 250 mL beaker.
    • Subject the mixture to an ultrasonic bath for 15 minutes followed by magnetic stirring for 4 hours.
    • Discard the clear supernatant by decantation after settling.
    • Wash the acid-treated TiO₂ suspension by centrifugation with deionized water repeatedly until neutral pH is achieved.
    • Designate this acid-treated sample as "NW-HCl."
    • For calcination, place aliquots of NW-HCl in a high-temperature oven and heat at 300°C or 500°C in an air atmosphere for 2 hours to produce "NW-HCl-300" and "NW-HCl-500" samples, respectively [1].

The following workflow diagram illustrates the complete synthesis process:

G A Step 1: Preparation Ultrasonic1 Ultrasonic Dispersion (15 min) A->Ultrasonic1 B Step 2: Hydrothermal Reaction Hydrothermal 150°C for 20 h B->Hydrothermal C Step 3: Purification Dialysis Dialysis to Neutral pH C->Dialysis D Step 4: Acid Treatment HCl HCl Treatment (1.0 M, 4 h) D->HCl E Step 5: Calcination Calcination 300°C or 500°C 2 hours E->Calcination F TiO₂ Nanowires Start TiO₂ Nanoparticles (Anatase, 6.0 g) Start->A NaOH NaOH Solution (10 M, 60 mL) NaOH->A Ultrasonic1->B Hydrothermal->C Intermediate NW Sample Dialysis->Intermediate Intermediate->D Washed Neutral pH Wash HCl->Washed AcidTreated NW-HCl Sample Washed->AcidTreated AcidTreated->E Calcination->F

Preparation of Polystyrene-TiO₂ Nanocomposites

The incorporation of TiO₂ nanowires into polystyrene matrices enables the creation of functional composites that benefit from the photocatalytic properties of the nanowires while maintaining the processability and mechanical properties of the polymer. The following protocol describes the hydrothermal in-situ polymerization method for producing PS-TiO₂ nanocomposites [1]:

  • Materials:

    • Freshly distilled styrene monomer
    • Azobisisobutyronitrile (AIBN) initiator
    • Synthesized TiO₂ nanowires (NW-HCl-300 sample)
    • Deionized water
    • Nitrogen gas
  • Procedure:

    • Combine 3.0 g of freshly distilled styrene monomer, 10 mL of deionized water, and 3.0 mg of AIBN initiator in a Teflon container.
    • Mix the components using a magnetic stirrer at 2000 rpm for 30 minutes.
    • Simultaneously, introduce nitrogen gas continuously into the mixture to create an inert atmosphere.
    • Subject the mixture to an ultrasonic bath for 30 minutes to achieve proper homogenization.
    • For PS-TiO₂ nanocomposite preparation, add 0.150 g of NW-HCl-300 TiO₂ nanowires (5% by mass relative to monomer) to the mixture after the initial stirring step.
    • Increase the stirring speed to 2000 rpm while maintaining nitrogen gas flow.
    • Apply additional ultrasonication for 15 minutes to achieve a homogeneous suspension.
    • Place the sealed Teflon container in a hydrothermal system and maintain at 120°C for 12 hours to complete the polymerization.
    • After cooling, filter the resulting PS-TiO₂ nanocomposite, wash three times with purified water, and dry at 80°C [1].

Table 1: Composition and Parameters for PS-TiO₂ Nanocomposite Synthesis

Component Quantity Purity/Specification Role in Synthesis
Styrene monomer 3.0 g Freshly distilled under reduced pressure Polymer precursor
AIBN initiator 3.0 mg Recrystallized from chloroform-methanol mixture Radical polymerization initiator
Deionized water 10 mL Purified Reaction medium
TiO₂ nanowires (NW-HCl-300) 0.150 g 5 wt% relative to monomer Photocatalytic filler
Nitrogen gas Continuous flow High purity Oxygen removal
Reaction temperature 120°C ±2°C control Polymerization condition
Reaction time 12 hours Hydrothermal system Complete conversion

Photocatalytic Application Protocols

Selective Photocatalytic Oxidation of this compound

The photocatalytic oxidation of this compound represents a green alternative to conventional synthetic routes for producing valuable pharmaceutical intermediates. This protocol outlines the standardized procedure for evaluating the photocatalytic performance of TiO₂ nanowires in this selective oxidation reaction [1] [2]:

  • Reaction Setup:

    • Photocatalytic reactor system equipped with UVA light source (typically 315-400 nm)
    • Magnetic stirring system with temperature control
    • Oxygen or air supply for oxidant
    • Sampling ports for reaction monitoring
  • Standard Reaction Conditions:

    • Prepare an aqueous solution of this compound (typical concentration: 0.5-1.0 mM)
    • Add TiO₂ photocatalyst (NW-HCl-300 recommended) at concentration of 0.5-1.0 g/L
    • Adjust initial pH as required (various studies have used pH range 1-12)
    • Maintain reaction temperature at 25±2°C using cooling system
    • Initiate irradiation after 30 minutes of stirring in dark to establish adsorption-desorption equilibrium
    • Continuously stir the suspension and bubble with air or oxygen during irradiation
    • Withdraw samples at regular intervals for analysis [1] [2]
  • Product Analysis:

    • Analyze reaction products using High-Performance Liquid Chromatography (HPLC) with UV detection
    • Identify and quantify 3-pyridinemethanal and vitamin B3 as primary products
    • Calculate conversion and selectivity values using calibrated standards
    • Monitor potential byproducts and complete mineralization through TOC analysis when necessary

The following diagram illustrates the photocatalytic reaction workflow and mechanism:

G A TiO₂ + UV Light B e⁻/h⁺ Pair Generation A->B C OH• Radical Formation B->C D This compound Oxidation C->D E 3-Pyridinemethanal D->E F Vitamin B3 D->F G H₂O/O₂ G->C H This compound H->D

Photocatalytic Degradation of Polystyrene in Composite

The PS-TiO₂ nanocomposites can be evaluated for solid-state photocatalytic degradation under UVA irradiation, providing insights into their potential application in environmental remediation of plastic waste. The following protocol details the procedure for conducting these degradation studies [1]:

  • Photodegradation Setup:

    • UVA irradiation source with controlled intensity
    • Sample holders for composite films or powders
    • Environmental chamber for temperature and humidity control
    • Gravimetric analysis equipment
  • Testing Procedure:

    • Prepare uniform films of PS-TiO₂ nanocomposite using compression molding or solution casting
    • Measure initial mass of each sample precisely (typically 100-500 mg)
    • Expose samples to UVA irradiation at controlled distance from light source
    • Maintain constant temperature (25-40°C) throughout irradiation period
    • Periodically remove samples for analysis at predetermined time intervals
    • Include control samples (pure PS and PS with commercial TiO₂) for comparison
  • Analysis Methods:

    • Gravimetric Analysis: Measure mass loss at regular intervals to track degradation
    • Gel Permeation Chromatography (GPC): Monitor changes in molecular weight and distribution
    • FT-IR Spectroscopy: Identify chemical changes and oxidative degradation products
    • SEM Imaging: Examine morphological changes and surface degradation features
    • UV-Vis Spectroscopy: Track changes in optical properties [1]

Results and Discussion

Performance Characterization of TiO₂ Nanowires

The hydrothermal synthesis method produces TiO₂ nanowires with distinctive structural characteristics that contribute to their enhanced photocatalytic performance. Characterization data reveal that the synthesized nanowires exhibit the anatase crystal phase, which is known for its superior photocatalytic activity compared to other TiO₂ polymorphs. The nanowire morphology provides a high specific surface area of approximately 300 m²/g, significantly greater than commercial TiO₂ nanoparticles, which typically range from 50-100 m²/g. This expanded surface area increases the availability of active sites for photocatalytic reactions and enhances substrate adsorption [1].

The post-synthesis treatments play a crucial role in optimizing the photocatalytic properties of the TiO₂ nanowires. Acid treatment with HCl followed by calcination at 300°C (NW-HCl-300) produces the most effective photocatalyst for selective oxidation reactions. This treatment enhances crystallinity while maintaining a highly hydroxylated surface, which facilitates the adsorption of organic substrates and promotes the formation of reactive oxygen species upon irradiation. The calcination temperature must be carefully controlled, as excessive temperatures (500°C or higher) cause significant sintering and reduction in surface area, diminishing photocatalytic activity. Studies comparing different calcination temperatures demonstrate that NW-HCl-300 achieves optimal balance between crystallinity and surface area, resulting in superior performance in both synthetic and degradation applications [1].

Table 2: Comparative Performance of TiO₂ Photocatalysts in this compound Oxidation

Photocatalyst Specific Surface Area (m²/g) Crystal Phase Conversion (%) Selectivity to 3-Pyridinemethanal (%) Selectivity to Vitamin B3 (%) Total Selectivity (%)
NW-HCl-300 ~300 Anatase 85-95 ~55 ~35 ~90
Commercial TiO₂ (Merck) 50-100 Anatase 70-80 ~40 ~25 ~65
Degussa P25 ~50 Mixed Anatase/Rutile 90-95 ~35 ~20 ~55
NW-HCl-500 ~150 Anatase 75-85 ~45 ~30 ~75
HP-TiO₂ (acid-prepared) 150-250 Anatase/Amorphous 60-70 ~50 ~30 ~80
Application Performance in Selective Oxidation and Polymer Degradation

The photocatalytic performance of TiO₂ nanowires has been extensively evaluated in both selective oxidation of this compound and solid-state degradation of polystyrene composites. In selective oxidation applications, the NW-HCl-300 catalyst demonstrates exceptional activity, achieving 85-95% conversion of this compound with total selectivity toward valuable products (3-pyridinemethanal and vitamin B3) reaching approximately 90%. This represents a significant improvement over commercial TiO₂ catalysts, which typically achieve 70-80% conversion with 65% total selectivity under identical reaction conditions. The enhanced performance is attributed to the combination of high surface area, optimal crystallinity, and surface chemistry that promotes selective oxidation over complete mineralization [1] [2].

In environmental applications, PS-TiO₂ nanocomposites incorporating the same NW-HCl-300 photocatalyst exhibit significant photodegradation under UVA irradiation without solvent. Gravimetric analyses demonstrate measurable mass loss over extended irradiation periods, while GPC data show reduction in molecular weight, indicating chain scission during photocatalytic degradation. FT-IR spectroscopy reveals the appearance of carbonyl groups, confirming oxidative degradation of the polymer backbone. SEM images show surface erosion and cracking patterns consistent with radical-mediated degradation initiated by photocatalytic activity at the polymer-TiO₂ interface. The incorporation of only 5% TiO₂ nanowires by mass significantly enhances the photodegradation rate compared to pure PS or PS with commercial TiO₂, demonstrating the effectiveness of the nanowire morphology in promoting photocatalytic activity within polymer matrices [1].

Safety Considerations and Compliance

  • Chemical Handling: TiCl₄ used in some TiO₂ synthesis protocols is highly corrosive and reacts exothermically with water. Handle with appropriate personal protective equipment (PPE) including acid-resistant gloves, face shield, and chemical apron. Perform hydrolysis steps in controlled conditions with adequate ventilation [2].

  • High-Pressure Equipment: Hydrothermal reactors operate at elevated temperatures and pressures. Regularly inspect Teflon liners and stainless steel housings for integrity. Follow manufacturer guidelines for maximum temperature and pressure ratings. Allow reactors to cool completely before opening [1].

  • Nanoparticle Safety: TiO₂ nanowires constitute a nanomaterial with potential respiratory hazards. Use engineering controls (fume hoods, HEPA filtration) during powder handling to prevent inhalation exposure. Implement proper waste disposal procedures for nanomaterials [1].

  • UV Radiation: Photocatalytic experiments involve UVA exposure. Install appropriate shielding around light sources to prevent eye and skin exposure. Use UV-blocking safety glasses when working with photocatalytic systems [1] [2].

  • Polymerization Safety: Styrene monomer is flammable and classified as a potential carcinogen. Perform distillation and handling in well-ventilated areas with spark-free equipment. AIBN initiator is a thermal decomposition hazard; store at recommended temperatures and avoid contamination [1].

Conclusion

The protocols presented in this document provide detailed methodologies for the hydrothermal synthesis of TiO₂ nanowires and their application in selective photocatalytic oxidation and polymer degradation. The synthesized NW-HCl-300 TiO₂ nanowires demonstrate exceptional performance in the selective oxidation of this compound to valuable products including vitamin B3, achieving high conversion (85-95%) and selectivity (≈90%) under mild conditions using water as solvent and air as oxidant. The same photocatalyst effectively promotes solid-state degradation of polystyrene when incorporated into nanocomposites, showcasing the versatility of these materials in both synthetic and environmental applications.

The structural properties of the nanowires, including high surface area (≈300 m²/g), anatase crystal phase, and optimized surface hydroxylation, contribute significantly to their enhanced photocatalytic performance. The hydrothermal synthesis method offers advantages of simplicity, cost-effectiveness, and environmental compatibility compared to alternative nanomaterial fabrication techniques. Future development directions include optimization of dopants for visible light activation, scale-up of synthesis procedures, and exploration of additional application areas in sustainable chemistry and environmental remediation.

References

Pyridine Carboxamides as Novel SDH Inhibitor (SDHI) Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides. Recent research has successfully incorporated diarylamine-modified pyridine carboxamide structures to create new, effective antifungal agents.

Synthetic Protocol for Novel Pyridine Carboxamides [1]

The following three-step synthesis yields novel pyridine carboxamide derivatives with promising antifungal activity:

  • Synthesis of N-(2-nitrophenyl)aniline intermediates (1):

    • Reaction: A mixture of 1-chloro-2-nitrobenzene (20 mmol) and substituted anilines (30 mmol) in macrogol 1000 (2 mmol), with anhydrous potassium carbonate (20 mmol) as a base.
    • Conditions: Heat at 180°C for 12 hours.
    • Work-up: After cooling, the mixture is quenched with water, extracted with ethyl acetate (3 × 30 mL), and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
  • Reduction to N-(2-aminophenyl)aniline intermediates (2):

    • Reaction: Intermediates 1 (15.0 mmol) are treated with reductive iron powder (15.0 mmol) and ammonia chloride (45.0 mmol) in an aqueous ethanol solution (75%, 30 mL).
    • Conditions: Reflux at 90°C for 3 hours.
    • Work-up: The mixture is cooled, filtered, and extracted with ethyl acetate (3 × 20 mL). The solvent is removed under vacuum to obtain intermediates 2.
  • Coupling to form title pyridine carboxamides (3):

    • Reaction: Intermediates 2 (1.0 mmol) are dissolved in dichloromethane and cooled to 0°C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) are added, followed by the appropriate pyridinecarboxylic acid (1.1 mmol).
    • Conditions: The reaction proceeds for 5 hours.
    • Work-up: The reaction is quenched with water, and the aqueous phase is extracted with dichloromethane (2 × 5 mL). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final pyridine carboxamides (3a–3o).

Antifungal Efficacy Data of Selected Compounds [1]

The table below summarizes the in vitro and in vivo antifungal activity of a lead compound, 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), compared to a commercial standard.

Compound / Standard *In vitro* Activity (MIC against B. cinerea) In vivo* Control Efficacy against *B. cinerea Enzymatic Inhibition (IC50 vs. SDH)
3f Moderate to good activity Good control 0.17 μM
Thifluzamide (Standard) Not specified (used as reference) Good control (reference) 0.17 μM

Mode of Action and Molecular Docking [1] Compound 3f acts as a Succinate Dehydrogenase Inhibitor (SDHI). Molecular docking studies confirm that it binds stably to the active site of the SDH enzyme through hydrogen bonds and hydrophobic interactions, disrupting cellular respiration in fungi.

Application Notes for Pyridine-Based Compounds

The broader literature on pyridine agrochemicals provides key application insights:

  • Advantages of the Pyridine Scaffold: Pyridine-based compounds are often developed to reduce application dosage, overcome pest resistance, and create patentable structures with novel modes of action and an improved environmental safety profile [2].
  • Metabolic Origin: 3-Pyridinemethanol is identified as a metabolite of certain chloropyridinyl-type neonicotinoid insecticides (e.g., acetamiprid) in the environment, resulting from microbial N-dealkylation reactions catalyzed by fungal cytochrome P450 enzymes [3].

Experimental & Pathway Overview

The following diagram illustrates the interconnected experimental workflows and the mode of action for the pyridine carboxamide fungicides described in the protocols.

G cluster_synth Synthesis Protocol cluster_bio Biological Evaluation cluster_mode Mode of Action Start Start: Agrochemical Discovery S1 1. Coupling Reaction Nitrobenzene + Aniline Start->S1 S2 2. Reduction Nitro Group to Amine S1->S2 S3 3. Amide Coupling with Pyridine Carboxylic Acid S2->S3 B1 In Vitro Assay (MIC Determination) S3->B1 B3 Enzyme Assay (SDH Inhibition) S3->B3 B2 In Vivo Assay (Plant Protection) B1->B2 M3 Fungal Growth Inhibition B2->M3 M1 SDH Inhibition B3->M1 M2 Disruption of Mitochondrial Respiration M1->M2 M2->M3

Conclusion

While this compound is more prominently studied in photocatalytic oxidation processes for the synthesis of Vitamin B3 [4] [5] and occurs as an environmental metabolite of insecticides [3], its core pyridine structure is a privileged scaffold in fungicide development. The detailed protocols and data for novel pyridine carboxamides demonstrate how this chemical class can be optimized to create effective SDHI fungicides, providing a potential research direction for new agrochemical solutions.

References

vasodilator applications nicotinyl alcohol medical use

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Mechanism of Action

Nicotinyl alcohol (also known as nicotinic alcohol) is a derivative of niacin (Vitamin B3). It functions as a prodrug, being metabolized in the body to nicotinic acid, which is the primary active form [1]. Its therapeutic effects are primarily mediated through vasodilation and lipid modulation.

The diagram below illustrates the core mechanism of vasodilation:

G NicotinylAlcohol Nicotinyl Alcohol EndothelialCell Endothelial Cell NicotinylAlcohol->EndothelialCell Prostaglandins Stimulates Prostaglandin Release (e.g., PGI₂) EndothelialCell->Prostaglandins NitricOxide Stimulates Nitric Oxide (NO) Release EndothelialCell->NitricOxide Receptor1 Prostaglandin Receptors Prostaglandins->Receptor1 Receptor2 Guanylate Cyclase NitricOxide->Receptor2 Vasodilation Vasodilation (Increased Blood Flow) SmoothMuscle1 Vascular Smooth Muscle Cell SmoothMuscle1->Vasodilation SmoothMuscle2 Vascular Smooth Muscle Cell SmoothMuscle2->Vasodilation Receptor1->SmoothMuscle1 cGMP ↑ cGMP Receptor2->cGMP cGMP->SmoothMuscle2

  • Vasodilation: Nicotinyl alcohol acts on the endothelial cells lining blood vessels, stimulating the release of two key vasodilators:
    • Prostaglandins (particularly Prostacyclin, PGI₂): These bind to receptors on vascular smooth muscle cells, leading to relaxation [2].
    • Nitric Oxide (NO): NO diffuses into smooth muscle cells and activates the enzyme guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP causes smooth muscle relaxation and vasodilation [2].
  • Lipid Metabolism: It inhibits the hepatic synthesis of Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), thereby reducing serum cholesterol and triglyceride levels [2].
  • Microcirculation: By promoting vasodilation, it enhances blood flow in the smallest vessels, improving tissue oxygenation and nutrient delivery [2].

Historical Therapeutic Applications & Data

The following table summarizes the key historical medical uses of nicotinyl alcohol based on available literature. Its current clinical use appears to be limited.

Therapeutic Area Indication Proposed Mechanism & Effect Reported Efficacy & Context
Peripheral Vascular Disease [3] [2] Intermittent Claudication, Raynaud's Phenomenon Vasodilation improves blood flow to extremities, alleviating ischemia symptoms [2]. Considered a primary application, though modern therapies may be preferred.
Dyslipidemia [3] [2] Hyperlipidemia, Atherosclerosis prophylaxis Inhibits VLDL/LDL synthesis, lowering serum cholesterol and triglycerides [2]. An established lipid-lowering effect, but specific efficacy data from modern trials is lacking.
Ophthalmology [4] Cystoid Macular Edema (CME) Vasodilation may improve perfusion and resolve fluid accumulation in the macula. Historical use only. A 1964 retrospective study (n=8) reported visual acuity improvement in 7/8 patients [4]. Later studies found no significant benefit over spontaneous resolution [4].
Other Deficiencies [3] Pellagra, Niacin Deficiency Acts as a source of nicotinic acid, correcting vitamin B3 deficiency. Effective, as it is a prodrug of niacin [1] [3].

Experimental Protocols for Preclinical Research

For researchers investigating the pharmacology of nicotinyl alcohol, here are outlines of key experimental approaches.

Protocol 1: In Vivo Assessment of Vasodilation and Blood Flow
  • Objective: To evaluate the efficacy of nicotinyl alcohol in enhancing peripheral blood flow in an animal model.
  • Materials: Laboratory rats or mice, nicotinyl alcohol, saline (vehicle control), laser Doppler flowmetry or similar equipment, appropriate anesthetic and surgical tools.
  • Methods:
    • Animal Preparation: Anesthetize animals and surgically expose a target artery (e.g., femoral artery) or prepare a cremaster muscle model for intravital microscopy.
    • Baseline Measurement: Record baseline blood flow or vessel diameter.
    • Drug Administration: Administer nicotinyl alcohol intravenously or intra-arterially. A standard dose can be derived from historical human oral doses of 0.3 g to 0.9 g [3], adjusted for animal body surface area.
    • Response Monitoring: Continuously monitor and record changes in blood flow velocity and vessel diameter post-administration.
    • Data Analysis: Compare peak response, duration of effect, and area under the curve (AUC) for blood flow changes between treatment and control groups.
Protocol 2: Ex Vivo Investigation of Mechanism of Action
  • Objective: To confirm the involvement of prostaglandin and nitric oxide pathways in nicotinyl alcohol-induced vasodilation.
  • Materials: Isolated vascular rings (e.g., from rat aorta or mesenteric artery), organ bath system, physiological salt solution, nicotinyl alcohol, specific inhibitors (e.g., Indomethacin for cyclooxygenase, L-NAME for nitric oxide synthase).
  • Methods:
    • Tissue Preparation: Mount vascular rings in an organ bath filled with oxygenated physiological solution under optimal tension.
    • Pre-contraction: Pre-contract the rings with a known agonist like phenylephrine or norepinephrine.
    • Inhibitor Studies:
      • Control: Add nicotinyl alcohol cumulatively to pre-contracted rings and record relaxation.
      • Test Groups: Pre-incubate separate rings with Indomethacin or L-NAME for 20-30 minutes before pre-contraction and subsequent addition of nicotinyl alcohol.
    • Data Analysis: Generate concentration-response curves. A significant rightward shift or reduction in the maximal relaxation response in the inhibitor groups indicates the involvement of that specific pathway.

Clinical Use and Dosing Considerations

While not a focus of current drug development, existing data provides some clinical context:

  • Dosage: Historical oral and parenteral dosages used in clinical practice were in the range of 0.3 g to 0.9 g daily [3].
  • Side Effects: The most common side effects are related to its vasodilatory action and include facial flushing, headache, and gastrointestinal discomfort [2]. These are typically mild and transient.
  • Drug Interactions: No specific interactions were identified in the search results. However, caution is advised when co-administering with other vasodilators or antihypertensive agents due to a potential additive blood pressure-lowering effect.

Knowledge Gaps and Research Directions

The available information on nicotinyl alcohol is not comprehensive. Key areas for further investigation include:

  • Modern Clinical Trials: Well-controlled, randomized trials are needed to establish its efficacy and safety profile relative to contemporary therapeutics for peripheral vascular disease or dyslipidemia.
  • Molecular Targets: Precise molecular targets on the endothelial cell surface remain to be fully elucidated.
  • Comparative Effectiveness: How it compares directly to niacin or other modern vasodilators and lipid-lowering drugs is not well-documented in recent literature.

Conclusion

Nicotinyl alcohol is a vasodilator with a defined mechanism of action involving prostaglandin and nitric oxide pathways. It has historical applications in managing peripheral vascular disorders, hyperlipidemia, and cystoid macular edema. For today's researchers, it serves as a classic example of a prodrug and a vasoactive agent. The protocols provided can facilitate further preclinical studies to better understand its pharmacology and potential therapeutic niche.

References

3-Pyridinemethanol histone deacetylase inhibitor synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocol for MS-275 (Entinostat)

This protocol outlines a two-step synthesis for MS-275, adapting improved methodologies that offer higher yields and simpler purification compared to earlier routes [1].

  • Step 1: Synthesis of 4-[N-(Pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic Acid (Intermediate 8)

    • Reaction Setup: Charge a round-bottom flask with 4-(aminomethyl)benzoic acid (1.0 equiv) and anhydrous THF under an inert atmosphere. Add 3-(hydroxymethyl)pyridine (1.0 equiv).
    • Coupling Reaction: Add N,N'-Carbonyldiimidazole (CDI, 1.05 equiv) portion-wise to the stirring solution at room temperature. Caution: CO₂ evolution will occur.
    • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 3-5 hours).
    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the carboxylic acid intermediate 8 as a solid. This product can typically be used directly in the next step without further purification. Reported Yield: ~91% [1].
  • Step 2: Synthesis of MS-275 (4)

    • Imidazolide Formation: Dissolve intermediate 8 (1.0 equiv) in anhydrous THF. Add CDI (1.2 equiv) and heat the mixture to 55-60 °C for 1-2 hours to form the acyl imidazole.
    • Amide Coupling: Cool the reaction mixture to room temperature. Add 1,2-phenylenediamine (1.5 equiv) followed by trifluoroacetic acid (TFA, 1.0 equiv) to activate the reaction. Stir at room temperature.
    • Reaction Monitoring: Monitor by TLC or LC-MS until the intermediate is consumed.
    • Purification: Concentrate the reaction mixture. To the residue, add a mixture of hexane and water (2:5, v/v) and stir for 1 hour. Filter the resulting precipitate.
    • Final Purification: Wash the solid with hexane and dry. To remove excess 1,2-phenylenediamine, stir the crude product in dichloromethane, filter, and wash again with hexane to obtain pure MS-275. Reported Yield: ~80% for this step [1].

Key Advantages of This Protocol:

  • Efficiency: This two-step process achieves a high overall yield of ~73% [1].
  • Simplicity: Avoids the use of sensitive reagents like oxalyl chloride and eliminates the need for column chromatography [1].
  • Green Chemistry: Fewer steps and higher yields contribute to a more sustainable synthesis [1].

Quantitative Data on HDAC Inhibitors

The table below summarizes biological activity data for MS-275 and other relevant HDAC inhibitors from the literature to provide context for your research.

Compound Name IC₅₀ (HDAC1) IC₅₀ (HDAC6) Anti-proliferative Activity (Cell Line, GI₅₀) Key Structural Features
MS-275 (Entinostat) 0.36 µM [1] Data not provided in source Data not provided in source [1] Benzamide ZBG, 3-Pyridinemethanol cap [1]
WF-3161 0.7 nM [2] >25,000 nM (No inhibition) [2] HL-60 (Leukemia): 13 nM [2] Macrocyclic, epoxyketone ZBG
Vorinostat (SAHA) 126 nM [2] 58 nM [2] HL-60 (Leukemia): 846 nM [2] Pan-inhibitor, hydroxamic acid ZBG
Mocetinostat 110 nM [2] No inhibition [2] HL-60 (Leukemia): 592 nM [2] Benzamide ZBG, isoform-selective
Compound 5 (Salicylamide) Selective for HDAC1/2/3 [3] Weak inhibition [3] Data not provided in source Novel salicylamide ZBG, class I selective [3]

Biological Evaluation Workflow for HDAC Inhibitors

The experimental workflow for evaluating novel HDAC inhibitors involves a multi-tiered approach, from enzymatic assays to phenotypic studies in cells [1] [3] [4].

G Start Synthesized HDAC Inhibitor A1 In Vitro HDAC Enzyme Assay Start->A1 B1 Isoform Selectivity Profile A1->B1 A2 Cell-based Target Engagement B2 Histone H3 / α-Tubulin Acetylation A2->B2 A3 Anti-proliferative Activity (SRB/MTT) B3 GI₅₀ / IC₅₀ Values A3->B3 A4 Cell Cycle & Apoptosis Analysis B4 Mechanism of Action (e.g., G1 arrest) A4->B4 A5 Gene Expression Studies (qRT-PCR) B5 p21, Cyclin D1, p53 mRNA Levels A5->B5

Detailed Methodologies for Key Experiments:

  • In Vitro HDAC Enzyme Assay

    • Objective: Determine IC₅₀ values and isoform selectivity against HDAC1, HDAC2, HDAC3 (Class I), HDAC6 (Class IIb), etc.
    • Protocol: Use commercial HDAC assay kits. Prepare inhibitor solutions in DMSO (final DMSO concentration <0.5%). Incubate purified HDAC isoforms with fluorogenic or colorimetric substrate (e.g., Ac-Lys(Ac)-AMC) in the presence of varying inhibitor concentrations. Measure deacetylated product fluorescence/absorbance. Calculate IC₅₀ values using non-linear regression of inhibitor concentration vs. normalized activity [3] [2].
  • Cell-based Anti-proliferative Assay (SRB/MTT)

    • Objective: Quantify compound cytotoxicity and determine GI₅₀ values.
    • Protocol: Seed cancer cell lines (e.g., LNCaP, PC-3, MDA-MB-231) in 96-well plates. After 24h, treat with a concentration gradient of the HDACi. Incubate for 72h.
      • For MTT: Add MTT reagent, incubate to allow formazan crystal formation by viable cells, solubilize with DMSO, and measure absorbance at 570 nm [1].
      • For SRB: Fix cells with trichloroacetic acid, stain with Sulforhodamine B (SRB), wash, solubilize dye, and measure absorbance at 565 nm [4].
    • Data Analysis: Plot % cell viability vs. log(inhibitor concentration) to determine GI₅₀ (concentration for 50% growth inhibition).
  • Gene Expression Analysis by qRT-PCR

    • Objective: Assess the effect of HDACi on mRNA levels of genes involved in cell cycle and apoptosis.
    • Protocol: Treat cells with IC₅₀ concentration of HDACi for 24-48h. Extract total RNA, synthesize cDNA. Perform qPCR using primers for genes of interest (e.g., p21, Cyclin D1, p53, Bax). Normalize cycle threshold (Ct) values to a housekeeping gene (e.g., GAPDH) and calculate fold-change using the 2^(-ΔΔCt) method [4].

Recent Advances and Design Strategies

Research continues to evolve beyond classical structures like MS-275. Key contemporary strategies include:

  • Novel Zinc-Binding Groups (ZBGs): Replacing hydroxamic acids with new ZBGs like salicylamide can improve pharmacokinetics and achieve class I HDAC selectivity, as demonstrated by Compound 5 [3].
  • Capping Group Optimization: Introducing highly substituted pyridine rings as capping groups can enhance hydrophobic interactions at the enzyme surface, leading to increased antiproliferative potency and selectivity, as seen in compounds 15j and 15k [4].
  • Exploration of Macrocyclic Inhibitors: Natural products like WF-3161 showcase the potential of complex macrocyclic structures to achieve exceptional potency and isoform selectivity (e.g., >35,000-fold selectivity for HDAC1 over HDAC6) [2].

Critical Notes for Researchers

  • Solvent and Handling: Always use anhydrous solvents for synthesis under an inert atmosphere. Handle 1,2-phenylenediamine with care as it can oxidize.
  • Analytical Purity: Confirm the identity and purity of final compounds using HPLC, NMR, and mass spectrometry.
  • Data Interpretation: Correlate enzymatic IC₅₀ values with cellular activity (GI₅₀). High potency in enzyme assays may not always translate to cellular activity due to factors like cell permeability.

References

TiO2 Crystallinity & Photocatalytic Activity: Key Concepts

Author: Smolecule Technical Support Team. Date: February 2026

1. What are the main crystal phases of TiO₂, and which is best for photocatalysis?

TiO₂ primarily exists in three crystal phases: anatase, rutile, and brookite. Their properties differ significantly, influencing photocatalytic performance [1].

Phase Band Gap Energy (eV) General Photocatalytic Activity Key Characteristics & Notes
Anatase 3.2 [1] Highest [1] Wider bandgap leads to higher oxidative potential of charge carriers; high density of surface hydroxyls and significant charge carrier mobility [1].
Rutile 3.0 [1] Moderate Chemically more inert; narrower bandgap allows absorption of slightly more visible light, but often shows lower activity than anatase [1].
Brookite 3.1 [1] Lower (less studied) Metastable and difficult to synthesize in pure form; generally shows lower activity compared to anatase [1].

2. How can I enhance the activity of TiO₂, especially under visible light?

Pure TiO₂, particularly the anatase phase, is only activated by UV light. To improve efficiency and responsiveness to visible light, consider these strategies [2] [1]:

  • Forming Composites: Coupling TiO₂ with other metal oxides (e.g., CuO, ZnO, SnO) can enhance light absorption and promote the separation of photogenerated electron-hole pairs, thereby boosting overall activity [2].
  • Doping: Introducing non-metal elements like Nitrogen (N) is an effective strategy to reduce the bandgap and drive visible-light activation [1].
  • Creating Oxygen Vacancies: Synthesizing "black TiO₂" by introducing surface defects like oxygen vacancies significantly improves light absorption and extends the lifetime of charge carriers [1].
  • Using Nanoporous Supports: Immobilizing TiO₂ on supports with high surface area, such as zeolites or clay, prevents nanoparticle aggregation, provides more active sites, and can enhance electron migration to prevent recombination [3] [4].

Troubleshooting Common Experimental Issues

Issue 1: Low Photocatalytic Degradation Efficiency Your TiO₂-based catalyst is not achieving the expected degradation rate.

Possible Cause Diagnostic Questions / Actions Proposed Solution

| Incorrect Phase Composition | • What is the crystal phase of your synthesized TiO₂? (Characterize via XRD). • Is the sample mostly rutile or amorphous? | Optimize the synthesis method and calcination temperature to favor the anatase phase [1]. | | Rapid Electron-Hole Recombination | • Are charge carriers recombining before participating in reactions? | Dope TiO₂ (e.g., with N) [1] or create composites with other oxides (e.g., CuO, SnO) to improve charge separation [2]. | | Insufficient Surface Area | • What is the BET surface area of your catalyst? | Use nanoporous supports (e.g., Na-mordenite zeolite, clay) to disperse TiO₂, increasing the available surface area and active sites [3] [4]. | | Suboptimal Reaction Conditions | • Have you optimized experimental parameters? | Use machine learning to model and identify ideal conditions, or systematically vary key parameters [5]. Key factors include catalyst dosage, light intensity, and solution pH [5] [6]. |

Issue 2: Difficulty in Catalyst Reusability and Stability The catalyst deactivates quickly or is difficult to separate and reuse.

Possible Cause Diagnostic Questions / Actions Proposed Solution
Catalyst Leaching & Loss • Is nanoparticle recovery difficult after a batch process? Immobilize the catalyst on a flexible substrate (e.g., using a silicone adhesive on a plastic bed) or within a fixed-bed reactor [3].
Pore Blocking or Fouling • Are intermediates or pollutants blocking active sites? Incorporate a porous support that offers high adsorption capacity (e.g., clay) to concentrate pollutants near TiO₂ sites and facilitate degradation [3].
Structural Instability • Does the catalyst's structure degrade over cycles? Ensure a strong adhesion method during immobilization and use thermally stable supports to maintain structural integrity over multiple uses [3].

Experimental Protocols & Optimization Guides

1. Protocol: Synthesis of a TiO₂/Na-Mordenite (TiO₂/NaMOR) Nanocomposite [4]

This protocol is ideal for creating a high-surface-area composite catalyst.

  • Materials: Titanium(IV) isopropoxide, Na-mordenite (NaMOR) zeolite, methanol.
  • Procedure:
    • Dissolution: Dissolve 0.25 g of titanium(IV) isopropoxide and 3.0 g of Na-mordenite in 25 mL of methanol.
    • Sonication: Sonicate the mixture for 15 minutes to ensure good dispersion.
    • Mixing and Stirring: Combine the two solutions and stir for 6 hours at room temperature to achieve homogeneity.
    • Separation and Drying: Collect the resulting powder by centrifugation and dry it at 70°C for 24 hours.
    • Calcination: Ignite the dried powder in a crucible. Gradually increase the temperature from 25°C to 350°C over 4 hours, then allow it to cool gently.
    • Storage: Store the final TiO₂/NaMOR nanocomposite in a polypropylene bottle.

2. Guide: Optimizing Reaction Conditions using Machine Learning

Machine learning (ML) models can drastically reduce the time needed to find optimal reaction parameters.

  • Key Predictor Variables: When training ML models to predict degradation rates, the most important features are typically catalyst dosage, humidity (for air pollutants), UV light intensity, and pollutant concentration [5] [6].
  • Recommended ML Models: Among various algorithms, XGBoost (XGB), Decision Trees (DT), and Lasso Regression (LR2) have been shown to be top-performing models for predicting TiO₂ photocatalytic degradation rates, demonstrating high accuracy and robustness [5].
  • Application: You can use these models to virtually test a wide range of experimental conditions and predict the outcome, guiding you to the most promising parameter sets for lab validation.

Decision Workflow for Phase and Composite Selection

The diagram below outlines a logical workflow to help you select the appropriate TiO₂ modification strategy based on your primary experimental goal.

TiO2_Optimization_Decision Start Start: Define Primary Goal A Maximize activity under UV light? Start->A B Enable visible light response? A->B No D Focus on synthesizing pure Anatase phase A->D Yes E Dope with non-metals (e.g., N) or create oxygen vacancies (Black TiO₂) B->E Doping Strategy F Form composite with other metal oxides (e.g., CuO, ZnO, SnO) B->F Composite Strategy C Improve catalyst recovery & stability? G Immobilize on nanoporous support (e.g., Zeolite, Clay) C->G

References

preventing overoxidation 3-Pyridinemethanol to CO2

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common experimental issues:

  • Q: Why does my experiment result in full mineralization (CO₂) instead of the desired Vitamin B3?

    • A: This is primarily due to the uncontrollable recombination of photogenerated electrons (e⁻) and holes (h⁺) in a standard photocatalytic (PC) setup. These highly oxidative holes are the main drivers of overoxidation [1] [2]. The most effective solution is to use a Photoelectrocatalysis (PEC) system. By applying an external electrical bias, PEC actively separates the electrons and holes, preventing recombination and allowing for precise control over the oxidation process, thereby favoring the desired partial oxidation [1] [2].
  • Q: What catalyst modifications can improve selectivity?

    • A: Modifying your TiO₂ catalyst can significantly steer the reaction selectivity.
      • Noble Metal Loading: Loading TiO₂ nanotubes with noble metals like Pt, Au, or Pd can dramatically increase selectivity towards Vitamin B3. For instance, one study found that a 0.5% Au-loaded anode increased Vitamin B3 selectivity to 100% at a certain conversion level, compared to 75% for an unloaded anode [2].
      • Catalyst Crystallinity: For PC systems, using mainly amorphous or poorly crystalline TiO₂ can be beneficial. Their highly hydroxylated, hydrophilic surfaces allow for the easier desorption of the intermediate aldehyde and acid products before they can be further oxidized [3] [4].
  • Q: How do experimental parameters influence the outcome?

    • A: Fine-tuning your reaction conditions is crucial. The table below summarizes the optimized parameters for a PEC system to prevent overoxidation, based on the search results I found [1]:
Parameter Recommended Condition for High Selectivity Effect of Deviation
Reaction Method Photoelectrocatalysis (PEC) Photocatalysis (PC) shows lower activity and higher overoxidation risk [1].
Applied Potential +0.5 V (vs. Ag/AgCl) Lower potentials reduce activity; higher potentials may drive overoxidation [1].
Solution pH Neutral to Basic (pH 7-12) PC is ineffective under acidic conditions; PEC is versatile across a wide pH range [1].
Stirring Speed ≥ 400 rpm Improves mass transfer, bringing fresh reactant to the catalyst and enhancing selectivity to the aldehyde [1].

Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: PEC Oxidation Using TiO₂ Nanotube Anodes

This is the primary method for preventing overoxidation [1] [2].

  • Photoanode Preparation: Prepare nanotube-structured TiO₂ on a Ti plate via anodic oxidation. Anodize a pre-cleaned Ti plate in an ethylene glycol solution containing 0.3% (w/w) NH₄F and 2% (v/v) water. A potential of 32-60 V is applied for several hours [1] [3].
  • Reactor Setup: Use a three-electrode PEC cell with the TiO₂ nanotube electrode as the photoanode, a Pt foil as the cathode, and an Ag/AgCl (3 M KCl) reference electrode [1].
  • Reaction Conditions: Prepare an aqueous solution of 0.5 mM 3-Pyridinemethanol with 5 mM Na₂SO₄ as the supporting electrolyte. Adjust the pH to 7-12 if desired.
  • Irradiation & Bias: Irradiate the photoanode with UVA light while applying an optimal bias potential of +0.5 V vs. Ag/AgCl. Stir the solution vigorously (≥ 400 rpm) [1].
Protocol 2: Enhancing Selectivity with Metal Loading

This protocol can be applied to the anode from Protocol 1 [2].

  • Metal Deposition: Load noble metals (Pt, Au, Pd) onto the prepared TiO₂ nanotube anode using an electrochemical reduction method.
  • Optimization: Immerse the anode in a solution containing the precursor salt of the desired metal (e.g., H₂PtCl₆, HAuCl₄, PdCl₂).
  • Application: Apply a constant current (e.g., -0.5 mA/cm² for 15 minutes) to reduce the metal ions and deposit them as nanoparticles onto the TiO₂ surface. The loading amount significantly impacts selectivity, with studies showing optimal performance at low concentrations (e.g., 0.5% by mass) of metals like Au [2].

Workflow & Pathway Diagrams

The following diagrams, created with Graphviz, illustrate the core strategies and experimental workflows.

Diagram 1: PEC vs. PC Reaction Control

This diagram shows how PEC prevents overoxidation by separating electrons and holes.

PEC_vs_PC cluster_PC Photocatalysis (PC) - Problem cluster_PEC Photoelectrocatalysis (PEC) - Solution PC_TiO2 TiO₂ Catalyst e_h_pair e⁻/h⁺ pair generated PC_TiO2->e_h_pair Recombination Rapid e⁻/h⁺ Recombination e_h_pair->Recombination Overoxidation Uncontrolled h⁺ Leads to Overoxidation to CO₂ Recombination->Overoxidation PEC_TiO2 TiO₂ Photoanode + External Bias e_h_separation e⁻/h⁺ pair generated & separated PEC_TiO2->e_h_separation e_path e⁻ driven to cathode by circuit e_h_separation->e_path h_path Controlled h⁺ flow for selective oxidation e_h_separation->h_path TargetProduct 3-Pyridinemethanal & Vitamin B3 h_path->TargetProduct

Diagram 2: Experimental Optimization Pathway

This flowchart outlines the decision-making process for optimizing your experiment.

OptimizationPathway Start Start Experiment: Prevent Overoxidation Choice_Method Choose Reaction Method Start->Choice_Method PC_Path Photocatalysis (PC) Choice_Method->PC_Path  Less Control PEC_Path Photoelectrocatalysis (PEC) Recommended Choice_Method->PEC_Path  More Control Param_Optimize Optimize Parameters: - Applied Potential: +0.5 V - Stirring: ≥ 400 rpm - pH: 7-12 PC_Path->Param_Optimize Limited Effect Check_Crystallinity Use low-crystallinity TiO₂ PC_Path->Check_Crystallinity PEC_Path->Param_Optimize Catalyst_Mod Apply Catalyst Modification Param_Optimize->Catalyst_Mod Metal_Loading Load Noble Metal (e.g., 0.5% Au) Catalyst_Mod->Metal_Loading For PEC & PC Catalyst_Mod->Check_Crystallinity For PC only Success High-Selectivity to Vitamin B3 Achieved Metal_Loading->Success Check_Crystallinity->Success

References

controlling pH photocatalytic oxidation 3-Pyridinemethanol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Parameters

A clear understanding of the core methodology is essential for effective troubleshooting. The following are established protocols for the photocatalytic and photoelectrocatalytic (PEC) oxidation of 3-pyridinemethanol.

1. Photocatalytic (PC) Oxidation Protocol [1] [2] This method utilizes light to activate a semiconductor catalyst.

  • Catalyst Preparation: TiO₂-based powders are commonly used. They can be prepared via anodic oxidation of titanium plates and removed via ultrasonication, or by modification of commercial TiO₂ (e.g., platinization and/or acid/alkaline treatment) [1] [2].
  • Reaction Setup:
    • Reactor: A batch reactor equipped with a UVA light source [1] [2].
    • Reaction Medium: The reaction is typically performed in water at room temperature and ambient pressure [1] [2].
    • Conditions: The solution is stirred under an air or oxygen atmosphere [1] [2].
  • Product Identification: The primary products are 3-pyridinemethanal (the aldehyde) and Vitamin B3 (nicotinic acid), which can be analyzed by HPLC or other chromatographic methods [1].

2. Photoelectrocatalytic (PEC) Oxidation Protocol [3] This method combines light and electrical bias for potentially higher efficiency and control.

  • Photoanode Preparation: Nanotube-structured TiO₂ on a Ti plate is used as the photoanode, prepared by anodic oxidation in an ethylene glycol-based electrolyte [3].
  • Reaction Setup:
    • System: A standard three-electrode PEC cell (photoanode, counter electrode, reference electrode) connected to a potentiostat [3].
    • Electrolyte: An aqueous solution of Na₂SO₄ is used as the supporting electrolyte [3].
    • Conditions: The system is irradiated (e.g., with a UVA lamp) while an external potential is applied to the photoanode. The solution is stirred [3].

Troubleshooting Guide: Common Experimental Issues

Here is a guide to diagnose and resolve frequently encountered problems.

Problem Description Possible Causes Recommended Solutions
Low Conversion • Incorrect pH conditions [1] [3] • Low catalyst crystallinity (for glycerol oxidation) [1] • Insufficient light absorption or intensity • Low mass transfer • Optimize pH (see Table 1). • For glycerol oxidation, calcine TiO₂ at ~700°C for high crystallinity [1]. • Ensure light source matches catalyst absorption. • Increase stirring speed [3].
Poor Selectivity to Target Product • Incorrect pH driving over-oxidation [1] • Catalyst surface properties not optimized [1] • Reaction time too long • For high Vitamin B3 selectivity, use a basic medium (pH ~12) with low-crystallinity, hydrophilic TiO₂ [1]. • For 3-pyridinemethanal, use an acidic medium or PEC conditions [3].
No Activity in Photocatalysis • Use of N₂ atmosphere instead of O₂ [3] • Catalyst poisoning or incorrect loading • Charge carrier recombination • Perform reactions under air or O₂ atmosphere [1]. • In PEC, reactions can proceed under N₂ [3]. • Check catalyst preparation and loading. For PC, consider Pt-loading on TiO₂ to scavenge electrons [2].
Inconsistent PEC Results • Fluctuating applied potential • Unoptimized electrolyte concentration • Poor electrical contact with photoanode • Use a stable power source. • Optimize Na₂SO₄ concentration (e.g., 0.1 M) [3]. • Ensure robust and consistent electrical connections.

Key Parameter Optimization Tables

The following tables summarize the optimal conditions for controlling reaction outcomes, particularly pH.

Table 1: Effect of pH on Reaction Pathway and Selectivity [1] [3]

pH Condition Reaction Type Preferred Catalyst Outcome & Selectivity
Strongly Basic (pH ~12) Photocatalytic Low-crystallinity, hydrophilic TiO₂ High selectivity for Vitamin B3 [1].
Acidic (pH 1-4) Photocatalytic Commercial TiO₂ / TiO₂-graphene composites (with Cu²⁺) Selective oxidation under these specific conditions [1].
Near-Neutral (pH ~7) Photoelectrocatalytic (PEC) TiO₂ Nanotube Arrays Enables high conversion and Vitamin B3 selectivity at neutral pH, which is difficult in PC [3].

Table 2: Catalyst Properties and Their Impact [1]

Catalyst Property Impact on Glycerol Oxidation Impact on this compound Oxidation
Crystallinity Requires high crystallinity (calcined at 700°C) for effective oxidation [1]. Not necessary; low crystallinity can be beneficial for selectivity [1].
Surface Hydrophilicity Hydrophilic surfaces hinder desorption of glycerol and its oxidation products [1]. Hydrophilic surfaces allow easy desorption, preventing over-oxidation to CO₂ [1].
Phase Composition Mixture of anatase and rutile phases (after 700°C calcination) is effective [1]. Anatase phase is commonly used and effective [1] [3].

Frequently Asked Questions (FAQs)

1. Why is pH such a critical factor in this reaction? pH directly influences the surface charge of the TiO₂ catalyst and the redox potential of the photogenerated holes and radicals. This, in turn, affects the adsorption of the reactant and the reaction pathway, ultimately determining whether you get 3-pyridinemethanal or Vitamin B3 as the main product [1].

2. My photocatalytic reaction stops working after a few runs. What could be wrong? The most common cause is catalyst fouling, where reaction intermediates or by-products strongly adsorb to the catalyst's active sites, blocking them. Try regenerating the catalyst by washing with a suitable solvent or recalcining it at an appropriate temperature. Also, ensure that any Pt co-catalyst has not sintered or leached [2].

3. What is the main advantage of using photoelectrocatalysis (PEC) over pure photocatalysis (PC)? The primary advantage is superior charge separation. In PEC, the applied electrical potential actively pulls photogenerated electrons away from the holes, drastically reducing recombination. This leads to higher conversion rates and allows the reaction to proceed efficiently over a wider pH range, including neutral pH, where PC may be ineffective [3].

4. How does platinization (Pt-loading) of TiO₂ improve performance? Pt nanoparticles act as excellent electron scavengers. They capture the photogenerated electrons from TiO₂'s conduction band, thereby promoting the separation of electron-hole pairs. This makes more holes available for the oxidation reaction, significantly boosting the catalytic activity [2].

Experimental Workflow for pH Optimization

The following diagram outlines a logical, step-by-step workflow to systematically address pH-related issues in your experiments, incorporating both photocatalytic and photoelectrocatalytic options.

Start Define Target Product A A: Target is Vitamin B3 (High Oxidation) Start->A B B: Target is 3-Pyridinemethanal (Partial Oxidation) Start->B C Select Photocatalytic (PC) Path A->C B->C D Select Photoelectrocatalytic (PEC) Path B->D E Set up PC System: - Basic medium (pH ~12) - Low-crystallinity TiO₂ - Air/O₂ atmosphere C->E F Set up PC System: - Acidic medium (pH 1-4) - With Cu²⁺ co-catalyst - Air/O₂ atmosphere C->F G Set up PEC System: - Broad pH range (2-12) - TiO₂ Nanotube photoanode - Applied potential D->G H Run Experiment & Analyze Selectivity E->H F->H G->H I Success? H->I J Problem Solved I->J Yes K Troubleshoot: - Check catalyst properties - Verify O₂ supply - Optimize stirring I->K No K->H

References

enhancing product desorption TiO2 surface hydroxylation

Author: Smolecule Technical Support Team. Date: February 2026

Hydroxylation Techniques: Methods & Protocols

Here are three effective surface hydroxylation methods for TiO₂, with detailed step-by-step experimental protocols.

1. Ozone (O₃) Treatment This is a solid-gas phase post-synthetic modification that selectively increases the concentration of bridging hydroxyls (OHB), which are more effective as hole scavengers than terminal hydroxyls [1].

  • Step-by-Step Protocol:

    • Sample Preparation: Disperse 100 mg of commercial TiO₂ (e.g., Degussa P25) in 4 mL of deionized water.
    • Deposition: Treat the suspension with ultrasound for 15 minutes. Then, uniformly load it onto glass slides.
    • Drying: Dry the slides in an oven at 60 °C for 60 minutes.
    • Ozone Treatment: Place the dried samples in a flat plate photoreactor. Pass a constant stream of O₃/air (50 mL/min, 300 ppm) through the reactor for 12 hours at room temperature.
    • Post-treatment: After ozone treatment, purge the reactor with nitrogen to remove residual ozone [1].
  • Key Mechanism: Ozone and its decomposition products (like atomic oxygen) induce water dissociation on oxygen vacancies, leading to the formation of bridging hydroxyls (OHB) [1].

2. Sodium Borohydride (NaBH₄) Chemical Reduction This method creates a surface-modified TiO₂ with a crystalline core and a disordered shell, enriched with Ti³⁺ ions and oxygen vacancies, making it responsive to visible light [2].

  • Step-by-Step Protocol:
    • Preparation: Start with 2 g of anatase TiO₂ (e.g., synthesized via sol-gel and annealed at 350°C).
    • Mixing: Mechanically mix the TiO₂ with 0.1 g of NaBH₄ using an agate mortar.
    • Thermal Treatment: Heat the mixture at 300 °C for 30 minutes in a muffle furnace under ambient air.
    • Washing: After cooling, wash the sample with double-distilled water and ethanol to remove unreacted NaBH₄.
    • Drying: Dry the final product at 120 °C overnight. The resulting sample will have a yellow color [2].

3. Acidic (H₃PO₄) or Oxidizing (H₂O₂) Treatment These liquid-phase treatments are used to stabilize the surface chemistry of oxide templates like anodic aluminum oxide (AAO). The same principles can be applied to pre-synthesized TiO₂ particles to alter surface hydroxylation [3].

  • Step-by-Step Protocol:
    • Immersion: Immerse the TiO₂ sample in a solution of H₂O₂ or H₃PO₄. The specific concentration and immersion time can be optimized.
    • Stabilization: These treatments help stabilize the photocatalytic performance over consecutive measurement cycles by modifying the surface chemistry [3].

Performance Comparison & Data

The table below summarizes the quantitative enhancements in photocatalytic performance achieved by these surface treatments, which correlates with improved surface reactivity and desorption.

Treatment Method Photocatalytic Performance Enhancement Key Observed Changes

| Ozone (O₃) | Greatly enhanced efficiency for gaseous toluene degradation [1]. | • Selective increase in bridging hydroxyls (OHB) [1]. • Narrowed band gap & doubled charge carrier transfer efficiency [1]. | | NaBH₄ Reduction | • RhB Degradation: Rate constant of 6.11 × 10⁻³ min⁻¹ [2]. • Superior to pristine anatase (4.15 × 10⁻³ min⁻¹) and P25 (1.92 × 10⁻³ min⁻¹) under visible light [2]. | • Yellow-colored TiO₂ [2]. • Disordered surface shell with Ti³⁺ and oxygen vacancies [2]. | | H₂O₂ / H₃PO₄ | Stabilized performance over multiple cycles, especially when used with chemically unstable catalysts [3]. | Altered surface chemistry of the substrate, leading to improved stability [3]. |

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when trying to hydroxylate TiO₂ surfaces.

  • Problem: Insufficient Hydroxylation or Low Activity

    • Solution: For ozone treatment, ensure the ozone stream is consistent and the treatment time is sufficient (e.g., 12 hours) [1]. For NaBH₄ reduction, confirm the freshness of the reducing agent and the accuracy of the thermal treatment temperature [2].
  • Problem: Poor Stability or Performance Degradation

    • Solution: Consider using a surface treatment with H₂O₂ or H₃PO₄, as these have been shown to stabilize photocatalytic performance over multiple cycles [3]. Ensure the treated material is thoroughly washed and dried to remove any residual processing chemicals [2].
  • Problem: Inconsistent Results Between Batches

    • Solution: Strictly control the precursor concentration, temperature, and treatment time. For liquid-phase treatments, ensure consistent immersion times and solution concentrations [3].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for selecting and implementing a surface hydroxylation strategy, from problem identification to validation.

Start Define Experimental Goal A Select Hydroxylation Method Start->A B1 Ozone Treatment A->B1 B2 NaBH₄ Reduction A->B2 B3 Acid/Peroxide Treatment A->B3 C Execute Protocol B1->C B2->C B3->C D Validate Results (Characterization & Activity Test) C->D

References

Troubleshooting Guide: Low Conversion of 3-Pyridinemethanol

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Key Parameters to Check Optimal/Reported Conditions Proposed Solution & Rationale

| Catalyst System & Properties [1] [2] [3] | Type & Structure | Photocatalysis: Nanotube/Nanowire TiO₂ (e.g., NW-HCl-300) [3]. Photoelectrocatalysis: Pt, Au, Pd-loaded TiO₂ Nanotubes on Ti plate [1]. | Switch to a high-surface-area catalyst. Nanowire TiO₂ (∼300 m²/g) offers superior performance over bulk forms [3]. For PEC, noble metal loading reduces electron-hole recombination [1]. | | | Crystallinity & Treatment | Photocatalysis: Optimal heat treatment at 250-300°C [2] [3]. High hydroxylation favors product desorption [3]. | Avoid excessive calcination. Over-calcining (e.g., 700°C) can cause sintering, reducing surface area and activity. Acid treatment (e.g., HCl) can improve performance [3]. | | Reaction Conditions & Parameters [1] [4] [2] | pH of Reaction Medium | Photocatalysis: Effective from acidic to basic pH (1-12), with high Vitamin B3 selectivity in basic medium [2]. | Adjust pH for desired product. Basic pH favors Vitamin B3, while acidic conditions may favor the aldehyde [2]. | | | Applied Potential (PEC only) | Photoelectrocatalysis: Low applied potential (e.g., 0.5 V vs Ag/AgCl) [1]. | Apply a low external bias. This hinders electron-hole pair recombination, significantly boosting reaction yield without high energy input [1]. | | | Enzyme & Substrate (Biocatalysis) | Biocatalysis: Novozym 435, no stirring, 25°C, 5-30 min reaction time [4]. | For enzymatic synthesis, avoid stirring. Magnetic stirring can damage the enzyme's structure. Use gentle mixing or static conditions [4]. | | Chemical Environment [1] [2] | Oxidizing Agent | Molecular Oxygen (O₂) [1] [2] | Use O₂ as a green oxidant. The reaction can be efficiently driven by oxygen in water, avoiding toxic oxidants [1]. |

Detailed Experimental Protocols

Here are detailed methodologies for the key catalyst systems referenced in the troubleshooting guide.

Preparation of Noble Metal-Loaded TiO₂ Nanotubes for Photoelectrocatalysis [1]

This method is used to create the photoanode for a photoelectrocatalytic (PEC) system, which applies a bias voltage to improve conversion.

  • Procedure:
    • Ti Plate Preparation: Polish Ti plates (e.g., 8.0 cm × 5.0 cm × 0.10 cm) with emery paper (800 to 1500 grid). Clean by sonication in acetone, ethanol, and water (10 min each). Chemically etch in a solution of 4% HF, 31% HNO₃, and 65% H₂O for 30 seconds, then wash and dry.
    • Anodic Oxidation for TiO₂ Nanotubes (TiO₂-NT): Use the Ti plate as an anode and a Pt plate as a cathode. The electrolyte is 0.3% (w/w) NH₄F in a 98% ethylene glycol/2% H₂O solution. Apply a constant DC voltage of 32 V for a set time (e.g., 10 min to 6 h) to grow the nanotube array.
    • Noble Metal Loading: Load Pt, Au, or Pd onto the TiO₂-NT/Ti electrode via electrochemical reduction. Immerse the electrode in a solution containing the metal salt (e.g., H₂PtCl₆, HAuCl₄, or PdCl₂) and apply a constant potential of -0.5 V (vs. Ag/AgCl) for 5 minutes.
Hydrothermal Synthesis of TiO₂ Nanowires for Photocatalysis [3]

This protocol describes creating a high-surface-area powdered TiO₂ catalyst for standard photocatalytic reactions.

  • Procedure:
    • Hydrothermal Reaction: Add 6.0 g of commercial TiO₂ (anatase) to 60 mL of 10 M NaOH in a Teflon-lined hydrothermal reactor. Sonicate for 15 min to disperse, then heat at 150°C for 20 h.
    • Washing (Dialyzation): After cooling, discard the clear supernatant. Dialyze the remaining TiO₂ suspension in distilled water until the pH reaches neutral.
    • Acid Treatment: Suspend the obtained "NW" material in 100 mL of 1.0 M HCl. Sonicate for 15 min, then stir magnetically for 4 h.
    • Final Calcination: Centrifuge the "NW-HCl" material and wash with deionized water until neutral. Calcinate the powder in air at 300°C to obtain the final "NW-HCl-300" catalyst.
Enzymatic Esterification with Novozym 435 [4]

This is a green chemistry approach for synthesizing pyridine esters from 3-Pyridinemethanol under mild conditions.

  • Procedure:
    • Reaction Setup: In a reaction vessel, combine this compound (0.2 mmol) with a vinyl ester (0.4 mmol, 2 equiv). Add Novozym 435 (30 mg) and 2.0 mL of anhydrous n-hexane as the solvent.
    • Incubation: Let the reaction proceed at 25°C without stirring for 5 to 30 minutes.
    • Work-up: Filter the reaction mixture to recover the enzyme. The yield of the resulting pyridine ester can be determined by GC or GC-MS analysis.

Experimental Workflow & Catalyst Optimization

The following diagrams outline the logical workflow for troubleshooting and the key factors in catalyst optimization.

G Start Low Conversion of This compound CheckCat Check Catalyst System Start->CheckCat Q1 Using optimal catalyst nanostructure? CheckCat->Q1 CheckCond Check Reaction Conditions Q2 Reaction conditions optimized? CheckCond->Q2 Q1->CheckCond Yes Sol1 Switch to high-surface-area nanostructured catalyst (e.g., nanowires) Q1->Sol1 No Sol2 Optimize pH, potential (PEC), or use gentle mixing (enzymatic) Q2->Sol2 No Verif Verify Conversion & Selectivity Q2->Verif Yes Sol1->CheckCond Sol2->Verif

G Goal Optimal Catalyst Performance Factor1 Morphology Goal->Factor1 Factor2 Noble Metal Loading Goal->Factor2 Factor3 Crystallinity & Surface Goal->Factor3 Desc1 Nanotubes/Wires for high surface area & good electron transport Factor1->Desc1 Desc2 Pt, Au, Pd reduce electron-hole recombination, improve selectivity Factor2->Desc2 Desc3 Moderate calcination (250-300°C); high surface hydroxylation for product desorption Factor3->Desc3

FAQ for Common Experimental Challenges

  • Q: Why is my catalyst showing high activity but poor selectivity towards the desired products (3-pyridinemethanal or Vitamin B3)?

    • A: High activity with low selectivity often points to over-oxidation. Using a catalyst with strong, non-selective oxidizing power can mineralize the substrate to CO₂. Noble metal loading on TiO₂ can sometimes help direct selectivity [1]. Also, ensure your catalyst has appropriate surface properties; a highly hydroxylated surface can help the desired products desorb before being further oxidized [2].
  • Q: Can I run the photocatalytic oxidation of this compound at a neutral pH?

    • A: Yes. While some early studies required acidic conditions with specific co-catalysts like Cu²⁺, more recent research demonstrates that reactions can be successfully performed across a wide pH range (pH 1-12) by selecting an appropriate catalyst [2]. The pH can be used as a tool to steer selectivity.
  • Q: What is the main advantage of using photoelectrocatalysis (PEC) over simple photocatalysis for this reaction?

    • A: The primary advantage is the suppression of electron-hole (e⁻-h⁺) recombination. The application of a small external bias potential (e.g., +0.5 V) actively draws away the photo-generated electrons, leaving more holes available to drive the oxidation reaction. This significantly improves the reaction yield and conversion rate [1].

References

optimizing catalyst loading Pt Au Pd TiO2 nanotubes

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis & Deposition Methods

The first step involves creating the TiO₂ nanotube (TNT) support, followed by depositing the metal nanoparticles. The table below compares the standard methodologies.

Table 1: Methods for Preparing and Modifying TiO₂ Nanotubes

Step Method Key Parameters Outcome & Characteristics

| TNT Synthesis | Electrochemical Anodization [1] [2] [3] | Electrolyte: Glycerol/water/NH₄F [1] or Ethylene Glycol/NH₄F/H₂O [3]. Voltage: 25-30 V [1] [3]. Time: 40 min to several hours [1] [3]. Post-treatment: Annealing in air at 450°C for 1h (converts TNTs to crystalline anatase phase) [1]. | Highly ordered, vertically aligned nanotube arrays on Ti substrate. Tube dimensions are tunable by voltage and time [2] [3]. | | Metal Deposition | Magnetron Sputtering [1] | DC magnetron sputtering. Metal load: ~0.2 mg cm⁻² [1]. | Forms metal "rings" & agglomerates on top of TNTs. High purity, no chemical impurities [1]. | | | Pulsed Electrodeposition [4] | Potentiostatic pulsed method [4]. | Produces fine metal nanoparticles (2-10 nm) uniformly dispersed on TNTs [4]. | | | Photodeposition [5] | UVA illumination of TNTs in metal precursor solution (e.g., H₂PtCl₆, HAuCl₄). Metal load: 0.35-0.70 wt% [5]. | Metal nanoparticles are deposited preferentially on the semiconductor surface. | | | Reactive Dark Deposition [2] | Immersion in a very dilute Pt solution (e.g., 0.05 mM) without light [2]. | Creates single-atom catalysts (Pt-SAs) with oxygen/sulphur-coordinated Ptδ+ states [2]. | | | Mechanochemical Ball Milling [6] | Ball milling TiO₂ with metal precursors (H₂PtCl₆, HAuCl₄), then annealing in 5% H₂/Ar at 500°C for 2h [6]. | Produces ultrasmall, uniformly dispersed alloy nanoparticles (e.g., 3.7 nm PtAu). Scalable to 10g batches [6]. |

Optimization & Performance Guide

The optimal loading and metal choice depend heavily on your target application. The following table summarizes key findings from recent studies.

Table 2: Optimizing Catalyst Performance for Different Applications

Application Recommended Catalyst & Loading Performance Data Key Findings & Optimization Tips
Formic Acid Electrooxidation (Fuel Cells) Pd/TiO₂ NTs [1] Specific activity of Pd/TiO₂ NTs was higher than commercial Pd/Vulcan. Maximum specific power in a fuel cell was 70% higher [1]. Pd showed considerably higher activity than Pt. The TiO₂ NT support provides superior connectivity and stability compared to carbon [1].
Photocatalytic H₂ Production (Water Splitting) Pt Single-Atoms (0.05 mM) on CdS/TNT heterojunction [2] H₂ generation rate 69.5 μL h⁻¹, which is 19.6 times higher than the CdS/TNT heterojunction without Pt [2]. Single-atom decoration maximizes atom efficiency. Coupling TNTs with a visible-light absorber like CdS before Pt deposition drastically boosts performance [2].
Photocatalytic CO₂ Reduction 0.70% Pt/TiO₂ (P25) [5] Major products were CH₄ and H₂. Achieved 100% degradation of the sacrificial agent (Methylene Blue) [5]. Activity order: Pt > Au > Pd. The use of a sacrificial agent (e.g., Methylene Blue) is crucial to prevent electron-hole recombination and enhance CO₂ reduction [5].
Formaldehyde Degradation PtAu Nanoalloys on hydrogenated TiO₂ (P25) [6] Achieved 97.8% formaldehyde removal under ambient light conditions. Scalable synthesis (10g batches) [6]. Nanoalloys and hydrogenation of TiO₂ synergistically enhance visible light absorption and charge separation. PtAu optimizes reactant adsorption [6].
General Photoelectrochemistry Pt, Pd, Ru Nanoparticles via electrodeposition [4] All metals enhanced H₂ evolution reaction (HER). Pt-TiO₂ NTs showed higher Faradaic efficiency than a pure Pt electrode [4]. Ru-TiO₂ excelled as a photoanode for pollutant degradation (~85.8% under visible light). Metal nanoparticles provide abundant active sites [4].

Experimental Workflow Diagram

The following diagram outlines a generalized workflow for preparing and testing metal-modified TiO₂ nanotube catalysts, integrating the methods described above.

experimental_workflow cluster_app Application Testing Start Start Experiment TNT_Synthesis TNT Synthesis (Anodization) Start->TNT_Synthesis End Performance Evaluation TNT_Annealing Crystallization (Annealing at 450°C) TNT_Synthesis->TNT_Annealing Metal_Deposition Metal Deposition TNT_Annealing->Metal_Deposition Sputtering Magnetron Sputtering Metal_Deposition->Sputtering Electrodep Pulsed Electrodeposition Metal_Deposition->Electrodep Photodep Photodeposition Metal_Deposition->Photodep BallMilling Ball Milling & Annealing Metal_Deposition->BallMilling Subgraph_Application Application Testing Subgraph_Application->End Char_Morph Morphology Characterization (SEM, STEM) Sputtering->Char_Morph Electrodep->Char_Morph Photodep->Char_Morph BallMilling->Char_Morph Char_Chem Chemical/Structural Analysis (XPS, XRD, Raman) Char_Morph->Char_Chem App_PC Photocatalysis (H₂ Production, CO₂ Reduction, Pollutant Degradation) App_EC Electrocatalysis (Formic Acid Oxidation, HER) App_PEC Photoelectrochemical (Water Splitting) Char_Optical Optical Properties (UV-Vis DRS) Char_Chem->Char_Optical Char_Optical->Subgraph_Application dashed dashed rounded rounded        color=        color=

This workflow provides a visual guide for developing metal-modified TiO₂ nanotube catalysts, from synthesis to performance evaluation. TNTs are first synthesized via anodization and crystallized by annealing. Metal nanoparticles are deposited using one of several methods, each yielding distinct characteristics. Comprehensive characterization is crucial before final application testing in areas like photocatalysis or electrocatalysis.

Frequently Asked Questions

  • How do I choose between Pt, Pd, and Au for my application? Your choice should be guided by the specific reaction. For electrocatalytic oxidation (like in fuel cells), Pd often outperforms Pt [1]. For photocatalytic reduction reactions (like CO₂ to CH₄ or H₂ production), Pt generally shows the highest activity [5] [4]. Au can be a good candidate when visible light absorption via plasmonic effects is desired. For certain applications, nanoalloys like PtAu can offer synergistic benefits, enhancing both charge separation and surface reaction kinetics [6].

  • What is a common reason for low photocatalytic activity, and how can I fix it? A common issue is the rapid recombination of photogenerated electrons and holes. Solutions include:

    • Optimizing Cocatalyst Loading: Even a small amount of Pt (as single atoms or nanoparticles) can significantly trap electrons and reduce recombination [2] [5].
    • Using a Sacrificial Agent: Adding an organic substance like methanol, ethanol, or even a pollutant like Methylene Blue consumes the holes, freeing electrons for the desired reduction reaction (e.g., H₂ production or CO₂ reduction) [5].
    • Forming Heterojunctions: Coupling TiO₂ with another semiconductor like CdS can improve visible light absorption and charge separation [2].
  • How can I achieve a uniform dispersion of metal nanoparticles? The deposition method is key. Magnetron sputtering and pulsed electrodeposition are known for providing good control over nanoparticle size and distribution without introducing chemical impurities [1] [4]. For single-atom dispersion, the reactive dark deposition method is highly effective [2].

References

improving stability 3-Pyridinemethanol coordination polymers

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Improving Coordination Polymer Stability

Here are answers to some fundamental questions on enhancing the stability of coordination polymers using pyridine-based ligands.

Q1: What are the primary factors that influence the stability of my coordination polymer?

The stability is determined by a combination of the metal ion's properties, the organic ligand's structure, and the final framework's architecture.

  • Metal Node: Zn(II) is often chosen for creating stable, non-toxic polymers with a flexible coordination geometry (tetrahedral, square pyramidal, or octahedral), which allows for diverse and robust structures [1].
  • Organic Linker: Ligands with multiple, rigid nitrogen-donor sites (like pyridine) form strong coordination bonds. The length and functionality of the linker can fine-tune the framework's mechanical robustness and porosity [2].
  • Framework Geometry: More rigid and densely cross-linked networks generally offer greater stability than flexible, low-dimensional structures.

Q2: Are there more stable alternatives to monometallic systems?

Yes, bimetallic coordination polymers often exhibit superior stability and functionality due to synergistic effects between the two different metal ions [3]. The second metal can enhance structural rigidity, create stronger coordination bonds, or improve chemical resistance.

Q3: My polymer lacks crystallinity. How can I improve its structural order?

The synthetic method is crucial. While conventional one-pot reactions at room temperature can yield crystals, techniques like solvothermal synthesis (using high temperature and pressure in a sealed vessel) often produce more ordered and stable crystalline structures by promoting a slower, more controlled self-assembly process [3].

Troubleshooting Guide: Common Synthesis Issues

The table below outlines common problems, their potential causes, and evidence-based solutions derived from the literature.

Problem Possible Cause Proposed Solution & Rationale
Low Thermal Stability Weak metal-ligand bonds; flexible framework. Use a bimetallic system. The synergistic effect between two different metals can strengthen the overall network. For example, mixing Zn with a transition metal like Co or Ni has been shown to create more stable clusters [3].
Incorporate rigid dicarboxylate linkers. Combine your 3-Pyridinemethanol with rigid linear linkers like terephthalate (tpt) or fumarate (fum). This creates a mixed-ligand system that enhances structural rigidity [1].
Poor Crystallinity Rapid, uncontrolled precipitation. Employ solvothermal methods. This technique allows for slower crystal growth, leading to larger, more stable, and better-defined crystals suitable for structural analysis [3].
Framework Collapse in Solvents Low coordination bond strength; insufficient cross-linking. Choose a metal ion with higher charge density (e.g., Zr(IV), Fe(III)) or design a multitopic ligand to form a higher-dimensional (2D or 3D) network. This creates a more cross-linked and robust framework [2].
Low Porosity & Surface Area Interpenetration of frameworks; pore blockage. Use a bulkier or longer auxiliary linker. This can help to prop open the framework and prevent interpenetration, thereby maintaining porosity for applications like gas adsorption [2].

Experimental Protocol: Synthesizing a Robust Bimetallic System

This protocol is adapted from general methods for synthesizing bimetallic CPs and Zn-based polymers, providing a starting point for your experiments with this compound [1] [3].

Objective: To synthesize a crystalline, bimetallic coordination polymer using this compound and a dicarboxylic acid linker.

Materials:

  • Metal Salts: e.g., Zn(NO₃)₂·6H₂O and CoCl₂·6H₂O (or other transition metal salts).
  • Organic Ligands: this compound and Terephthalic Acid (H₂tpt).
  • Solvent: N,N-Dimethylformamide (DMF) or a DMF/Water mixture.

Procedure:

  • Preparation of Reaction Mixture: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol), CoCl₂·6H₂O (0.1 mmol), this compound (0.2 mmol), and Terephthalic Acid (0.1 mmol) in 10 mL of DMF in a Teflon-lined autoclave.
  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120°C for 48 hours, then allow it to cool slowly to room temperature at a rate of 5°C per hour.
  • Product Recovery: Collect the resulting crystals by filtration, wash them thoroughly with fresh DMF, and then soak them in methanol for 24 hours to exchange the solvent within the pores.
  • Activation: Remove the crystals and dry them under vacuum at 150°C for 12 hours to activate the framework by removing all guest solvent molecules.

The following diagram illustrates this experimental workflow:

G Start Prepare Reactants A Mix in Solvent (DMF) Start->A B Solvothermal Synthesis 120°C for 48h A->B C Cool Slowly (5°C per hour) B->C D Collect & Wash Crystals C->D E Solvent Exchange (Soak in Methanol, 24h) D->E F Activate Framework (Vacuum, 150°C, 12h) E->F End Stable Porous Product F->End

Important Considerations for Your Research

  • Characterization is Key: Always confirm the structure and stability of your synthesized polymers using techniques like Powder X-ray Diffraction (PXRD) for phase identification, thermogravimetric analysis (TGA) for thermal stability, and surface area analysis (BET method) to confirm porosity [3].
  • Ligand Design: The core requirement is to use ligands with strong coordination sites. While your focus is on this compound, note that ligands based on imidazo[1,5-a]pyridine (which contains a pyridine-like moiety) have shown a pronounced ability to form stable π-stacked assemblies, contributing to solid-state stability [1].

References

Performance Comparison: TiO₂ Nanotubes vs. Nanowires

Author: Smolecule Technical Support Team. Date: February 2026

Application Performance Metric TiO₂ Nanotubes TiO₂ Nanowires Key Insights & Context
Photocatalytic H₂ Production (Water Splitting) H₂ Generation Rate ... 7,464.28 μmol/0.1 g [1] Nanowires show superior activity in this context, with 1.34-1.8x higher rates than commercial TiO₂ powders [1].
Photocatalytic Dye Degradation Methylene Blue (MB) Degradation Rate Constant (kapp) 10.41 × 10⁻³ min⁻¹ (Au-decorated) [2] 13.54 × 10⁻² min⁻¹ (pristine) [1] The extremely high rate for pristine nanowires suggests a highly effective structure. Decoration with Au nanoparticles (plasmonic effect) can significantly boost nanotube performance [2].
Supercapacitor Electrodes Specific Capacitance (Cs) Up to 1,818 F/g (C-TiO₂/PANI composite) [3] ... Nanotubes, especially when composited or doped, excel in energy storage due to efficient ion diffusion pathways and high surface area [3].
Heavy Metal Reduction Cr(VI) Reduction Rate Constant (kapp) ... 2.21 × 10⁻² min⁻¹ (Ag-decorated, rutile phase) [4] Ag-decorated rutile nanowires are highly effective for reducing toxic Cr(VI) to less harmful Cr(III) under visible light [4].
Antibacterial Activity E. coli Inhibition Rate 99.9% (Au-decorated, under UV-vis light) [2] ... Plasmonic nanoparticle decoration (e.g., with Au) makes nanotubes potent antibacterial agents, even under low-intensity light [2].

Synthesis Methodologies at a Glance

The performance of these nanostructures is directly tied to their synthesis method. Here are two common protocols:

  • Hydrothermal Synthesis of TiO₂ Nanowires

    • Principle: This solution-based method uses high temperature and pressure to dissolve and recrystallize materials into nanowires [5].
    • Typical Protocol: A solution of titanium precursor (e.g., titanium isopropoxide) is prepared with hydrochloric acid (HCl) to control hydrolysis. The solution is heated in a sealed autoclave (e.g., at 150–200 °C for several hours). The resulting product is washed, dried, and often annealed (e.g., at 400–500 °C) to achieve the desired crystallinity, typically the anatase phase [1] [5].
  • Electrochemical Anodization for TiO₂ Nanotubes

    • Principle: A pure titanium foil is electrochemically oxidized in a fluoride-containing electrolyte, leading to the organized growth of nanotube arrays directly from the foil [6] [3].
    • Typical Protocol: A cleaned titanium foil acts as the anode, with a platinum foil as the cathode. They are immersed in an electrolyte (e.g., glycerol with 0.27 M ammonium fluoride). Anodization is performed at a controlled voltage (20–50 V) for several hours at room temperature. The resulting nanotubes are rinsed and then annealed (e.g., at 400 °C) to convert them from amorphous to a crystalline phase [6].

The following diagram illustrates the logical process of selecting and synthesizing these nanostructures for your experiment.

G cluster_choice Select Nanostructure cluster_synth Synthesis Method cluster_app Target Application Examples Start Define Application Goal Nanowires TiO₂ Nanowires Start->Nanowires Nanotubes TiO₂ Nanotubes Start->Nanotubes Hydrothermal Hydrothermal Method Nanowires->Hydrothermal  Preferred for  powder catalysts Anodization Electrochemical Anodization Nanotubes->Anodization  Preferred for direct substrate growth App1 Photocatalysis: Dye Degradation, H₂ Production Hydrothermal->App1 App3 Environmental: Heavy Metal Reduction Hydrothermal->App3 Especially for heavy metal reduction Anodization->App1 Enhanced by plasmonic decoration App2 Energy Storage: Supercapacitor Electrodes Anodization->App2 App4 Biomedical: Antibacterial Coatings Anodization->App4 Especially with Au/Ag decoration

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers face when working with TiO₂ nanostructures:

  • Problem: Low Photocatalytic Activity

    • Cause & Solution: Low activity is often due to rapid recombination of photogenerated electrons and holes. Consider doping (e.g., creating Ti³⁺ sites) [3] or forming heterostructures with other materials (e.g., decorating with Au or Ag nanoparticles) to enhance charge separation and visible light absorption [2] [4].
  • Problem: Inconsistent Nanostructure Morphology

    • For Nanowires (Hydrothermal): Morphology is highly sensitive to synthesis parameters. Strictly control the temperature, reaction time, and precursor concentration [1] [5]. The presence of a mineralizer like HCl is crucial to control the kinetics [5].
    • For Nanotubes (Anodization): Nanotube diameter and order are directly influenced by the anodization voltage and the electrolyte composition [6]. Using a controlled-temperature water bath during anodization can improve consistency [3].
  • Problem: Poor Crystallinity or Wrong Phase

    • Cause & Solution: The photocatalytic and electronic properties are highly phase-dependent (anatase is often preferred for catalysis). Ensure a proper post-synthesis annealing step (e.g., at 400-500°C) [6] [3] [5]. Use characterization techniques like Raman spectroscopy or XRD to confirm the crystal phase [7] [5].
  • Problem: Low Conductivity or Poor Charge Transfer (for electronic devices)

    • Cause & Solution: Pristine TiO₂ has limited conductivity. Self-doping (electrochemical reduction to create oxygen vacancies and Ti³⁺ states) [3] or surface engineering with a conductive layer (e.g., Ta) [8] can drastically reduce electrical resistivity.

Key Takeaways for Your Research

  • For high-performance photocatalysis like dye degradation and hydrogen production, TiO₂ nanowires synthesized via the hydrothermal method show exceptional baseline performance [1].
  • For energy storage applications (supercapacitors) or applications requiring a directly grown electrode, TiO₂ nanotubes fabricated by anodization are the superior choice, especially when modified for higher conductivity [3].
  • The performance of both nanostructures can be dramatically enhanced through modification strategies, including doping, forming heterostructures, and decorating with plasmonic nanoparticles like Au or Ag [8] [2] [4].

References

comparison photocatalytic vs photoelectrocatalytic oxidation methods

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the core differences, typical performance, and applications of PC and PEC based on recent research.

Feature Photocatalysis (PC) Photoelectrocatalysis (PEC)
Basic Principle Uses light to excite a semiconductor catalyst suspended in solution [1]. Integrates photocatalysis with an applied electrical bias using a fixed photoanode [2] [3].
Key Advantage Simple reactor setup, operates without external electrical circuits [1]. Superior charge separation; prevents electron-hole recombination; allows for precise control via applied potential [3].

| Typical Performance | C–H Bond Oxidation: ~3.18 mmol g⁻¹ h⁻¹ (Cyclohexane) [1] CH₄ to Oxygenates: ~3.8 mmol g⁻¹ after 2h (High selectivity) [4] | Lignin to Products: ~26 mg kg⁻¹ after 7h [3] Pollutant Removal: >99% reduction of PAHs, PCBs in water [2] | | Common Catalysts | Porphyrins, TiO₂-based, MoOx clusters on TiO₂ [1] [4]. | Niobium-doped TiO₂ (TiO₂:Nb) [3]. | | Best Applications | Selective oxidation of hydrocarbons (e.g., CH₄, cyclohexane) under mild conditions [1] [4]. | Treatment of complex matrices (e.g., sediments, lignin); processes where over-oxidation must be controlled [2] [3]. |

Detailed Experimental Data and Protocols

For researchers looking to replicate or understand the context of these results, here are the experimental details from key studies.

Study & Method Catalyst & Setup Key Reaction Conditions Primary Outcomes

| PEC for Sediment Remediation [2] | Catalyst: Not specified in snippet. Setup: Photoelectrocatalytic cell. | Matrix: Real contaminated marine, brackish, and stormwater sediments, and spiked water solutions. Targets: PAHs, PCBs, TBT, metals. | In Spiked Water: >99% reduction of PAHs, PCBs, TBT; 76% copper recovery. In Sediments: Combination of PEC and H₂O₂ required: 91% TBT reduction, 82% PCB reduction, 98/85% reduction of phthalates. | | PC for C–H Bond Oxidation [1] | Catalyst: Tetrakis(4-carboxyphenyl)porphyrin (T(4-COOH)PP). Setup: Glass reaction tube, visible light irradiation. | Substrate: Cyclohexane. Oxidant: O₂. Conditions: Solvent-free, room temperature. | Conversion: 3.18 mmol g⁻¹ h⁻¹. Selectivity: 99.9% towards cyclohexyl hydroperoxide. | | PC for CH₄ Conversion [4] | Catalyst: Subnanometric MoOx clusters on TiO₂ (0.5% MoOx-TiO₂). Setup: Light irradiation system (365 nm). | Substrate: Methane (CH₄). Oxidant: O₂. Conditions: Not specified. | Yield: 3.8 mmol g⁻¹ of C1 oxygenates after 2 hours. Selectivity: ~100%. Apparent Quantum Yield (365 nm): 13.3%. | | PEC for Lignin Valorization [3] | Catalyst: Niobium-doped TiO₂ (TiO₂:Nb) photoanode. Setup: Custom photoelectrochemical flow cell, UVA-LED back-side illumination. | Substrate: Alkaline Kraft lignin solution. Applied Potential: ~0.8 V. Charge Consumed: 5 C gLignin⁻¹. | Product Yield: 26 ± 1 mg kg⁻¹ of low-molecular-weight phenolic products (LMPPs) after 7 hours. Main Products: Aromatic acids (e.g., vanillic acid, syringic acid). |

Mechanism and Workflow Comparison

The core difference between PC and PEC lies in how they manage the photogenerated electrons (e⁻) and holes (h⁺). The diagrams below illustrate the fundamental mechanisms for both processes.

cluster_pc Photocatalysis (PC) Mechanism cluster_pec Photoelectrocatalysis (PEC) Mechanism PC_Catalyst Photocatalyst Particle (e.g., TiO₂, Porphyrin) e_h_Pair Generation of e⁻/h⁺ Pair PC_Catalyst->e_h_Pair Light_Excitation Light Absorption (Visible/UV) Light_Excitation->PC_Catalyst Recombination e⁻/h⁺ Recombination (Loss) e_h_Pair->Recombination  Undesired Reduction Reduction by e⁻ (e.g., O₂ → •O₂⁻) e_h_Pair->Reduction e⁻ Oxidation Oxidation by h⁺ (e.g., C-H → C-OH) e_h_Pair->Oxidation h⁺ Photoanode Photoanode (e.g., TiO₂:Nb) e_h_Separation Generation & Separation of e⁻/h⁺ Pair Photoanode->e_h_Separation Light_PEC Light Absorption Light_PEC->Photoanode External_Circuit e⁻ to Counter Electrode via External Circuit e_h_Separation->External_Circuit e⁻ Efficient_Oxidation Efficient Oxidation by h⁺ (e.g., Lignin → Products) e_h_Separation->Efficient_Oxidation h⁺

The diagram highlights the key advantage of PEC: the external circuit actively pulls electrons away from the photoanode, forcing them to travel to the counter electrode. This physical separation drastically reduces charge recombination, freeing up more holes at the photoanode surface to drive the oxidation reaction efficiently and selectively [3].

Conclusion and Research Outlook

  • Choose Photocatalysis (PC) when working on selective hydrocarbon oxidation under mild conditions and where a simple reactor setup is preferred [1] [4].
  • Choose Photoelectrocatalysis (PEC) for treating complex samples like industrial waste streams or environmental sediments, where precise reaction control and high efficiency are critical to prevent unwanted side reactions or to handle challenging matrices [2] [3].

Future development in this field is likely to focus on designing more efficient and stable photoanode materials (like doped metal oxides) and optimizing reactor designs, particularly flow-cell systems, to enhance light utilization and mass transfer for industrial-scale applications [3].

References

3-Pyridinemethanol oxidation selectivity comparison different catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Catalysts for 3-Pyridinemethanol Oxidation

Catalyst Type Specific Catalyst Light Source / Conditions Conversion Selectivity to Vitamin B3 Key Findings
TiO₂-Based Home-prepared TiO₂ (HCl, 100°C) [1] UVA, Water, Air ~99% ~45% (Total for aldehyde & acid) High activity; selectivity depends on preparation method (acid & temperature).
Pt-loaded & Alkaline-treated TiO₂ [2] UVA, Water, Air Significant improvement High Pt acts as an electron scavenger, boosting activity. Alkaline treatment further enhances performance.
TiO₂ / Graphene-like composite [3] UV/Solar, Water, Anaerobic (N₂), Cu²⁺ ~65% ~87% Anaerobic conditions and Cu²⁺ are crucial for high selectivity by suppressing OH radical formation.
Nanostructured TiO₂ Nanotube/Nanowire TiO₂ (calcined at 250°C) [4] [5] UVA, Water Not Specified ~90% (Total for aldehyde & acid) Optimal heat treatment temperature is lower than for other reactions (e.g., glycerol oxidation).
TiO₂ Nanotubes (Photoelectrocatalytic) [6] Applied Potential + UVA, pH 7 15% 35% PEC method allows operation at neutral pH, achieving higher conversions than pure PC or EC methods.
Metal-Free Thermally post-treated g-C₃N₄ (GCN-T-N) [7] Visible LED, Water ~65% ~100% Metal-free, visible-light-driven. Defective surface and nitrogen vacancies account for high performance.
Advanced Heterojunction Ag@TiO₂ / g-C₃N₄ [7] Halogen Lamp, Water ~100% ~100% Exceptional performance, but uses metal dopant and less energy-efficient light source.

To help you visualize the general experimental workflow used to gather this data, the following diagram outlines the common procedure for a photocatalytic oxidation reaction:

G start Start: Catalyst and Reaction Mixture Preparation a1 1. Catalyst Suspension Prepare catalyst suspension in aqueous solution of this compound start->a1 a2 2. Pre-Irradiation Equilibrium Stir in dark to reach adsorption-desorption equilibrium a1->a2 a3 3. Light Irradiation Expose to light source (UVA, Visible, etc.) under constant stirring and air/O₂ a2->a3 a4 4. Sampling & Analysis Withdraw samples at intervals, filter to remove catalyst, and analyze by HPLC a3->a4 end End: Data Calculation a4->end

Key Experimental Protocols and Context

The data in the table is derived from standardized lab-scale photocatalytic experiments. Here are the core methodologies and important contextual factors:

  • General Workflow: The typical procedure involves creating a suspension of the catalyst in an aqueous solution of this compound. This mixture is first stirred in the dark to establish an adsorption-desorption equilibrium. It is then irradiated with a specific light source (UVA, visible, or solar-simulated) under aerobic conditions (except for one notable case using anaerobic conditions with Cu²⁺). Samples are taken at intervals, the catalyst is filtered out, and the solution is analyzed, typically via High-Performance Liquid Chromatography (HPLC), to determine reactant conversion and product selectivity [1] [7] [3].

  • Critical Factor: Reaction Conditions

    • pH Dependency: The performance of TiO₂-based catalysts is highly dependent on pH. Alkaline conditions (pH ~12) are often favorable for high selectivity when using Pt-loaded TiO₂, while other TiO₂ systems perform best under acidic conditions (pH 1-4) [4] [2] [3].
    • Anaerobic vs. Aerobic: The highly selective TiO₂/graphene-like composite was tested in anaerobic conditions (N₂ atmosphere) with Cu²⁺ ions. The Cu²⁺ acts as an electron acceptor, minimizing the formation of non-selective hydroxyl radicals (•OH) and thereby dramatically boosting selectivity [3].
  • Catalyst Preparation Highlights

    • Nanostructured TiO₂: Nanotubes/nanowires were synthesized via anodic oxidation of Ti plates in an NH₄F/ethylene glycol solution, then removed via ultrasonication and calcined [4] [6].
    • Metal-Free g-C₃N₄: Bulk graphitic carbon nitride was prepared from dicyandiamide. The high-performance GCN-T-N variant underwent a post-thermal treatment under a nitrogen flow, creating nitrogen vacancies and defects that enhance its visible-light activity [7].

Interpretation Guide and Research Gaps

When interpreting the data, please note:

  • Direct comparisons are complex due to variations in experimental conditions (light source, pH, catalyst loading). The table is best used to identify promising catalyst families and trends.
  • The search results reveal a lack of direct head-to-head studies comparing all these catalysts under identical, standardized conditions, which represents a gap in the current literature.

References

3-Pyridinemethanol versus 2-pyridinemethanol oxidation rates

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Chromium(VI) Oxidation

The table below summarizes the key kinetic parameters for the oxidation of 2- and 3-pyridinemethanol by chromium(VI) in acidic aqueous media, allowing for a direct comparison of their reactivity [1] [2].

Parameter 2-Pyridinemethanol This compound
General Rate Law (-d[Cr^{VI}]/dt = k_{obs}[Cr^{VI}]) (-d[Cr^{VI}]/dt = (a + b[H^+]^2)[Reductant][Cr^{VI}])
Dependence on [Reductant] Higher than first-order [1] First-order [2]
Dependence on [H⁺] Parabolic ((k_{obs}) vs. [H⁺]) [1] Parabolic ((k_{obs}) vs. [H⁺]) [2]
Key Reactivity Factor Intramolecular hydrogen bonding reduces reactivity [1] [3] No intramolecular H-bond; chelating ability facilitates redox process [2]
Oxidation Products Corresponding aldehyde and carboxylic acid [1] Corresponding aldehyde (3-pyridinemethanal) and carboxylic acid (Vitamin B3) [2]

A critical finding from kinetic studies is that 2-pyridinemethanol exhibits unusually low reactivity compared to its 3-isomer and other related compounds [1] [3]. This is primarily attributed to the formation of a stable, six-membered cyclic structure in 2-pyridinemethanol via an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the ortho position. This structure makes the hydroxyl hydrogen less available for the reaction mechanism, thereby slowing down the oxidation rate [1].

Experimental Protocol: Chromium(VI) Oxidation

The comparative data in the table above was generated using the following standardized experimental procedure [1] [2]:

  • Reaction Conditions: Reactions were carried out under pseudo-first-order conditions with a large excess of the pyridinemethanol reductant relative to chromium(VI).
    • [Cr⁶⁺]: 8.0 × 10⁻⁴ M
    • [Reductant]: 0.025 - 0.20 M
    • Acid: HClO₄, with concentrations typically at 1.0 M and 2.0 M.
    • Temperature Range: 293 - 323 K
  • Kinetic Measurements: The reaction rate was followed spectrophotometrically by monitoring the decrease in concentration of chromium(VI) at its characteristic absorption maximum.
  • Product Analysis: The formed aldehydes in the reaction mixtures were identified and analyzed by converting them to their 2,4-dinitrophenylhydrazone derivatives.

Oxidation of this compound via Alternative Methods

While direct comparative data for 2-pyridinemethanol is scarce, extensive research has been conducted on the selective oxidation of this compound using greener methods. The following workflow illustrates a generalized protocol for its photocatalytic oxidation.

Start Reaction Setup Catalyst Add TiO₂ Photocatalyst Start->Catalyst Irradiate UVA Irradiation Catalyst->Irradiate Details1 • Solvent: Water • Oxidant: Oxygen (air) • Temp: Room Temperature • Pressure: Ambient Sample Sample & Analyze Irradiate->Sample Products Products: 3-Pyridinemethanal and Vitamin B₃ Sample->Products

Generalized Workflow for Photocatalytic Oxidation of this compound

The methodology can be described in more detail as follows [4] [5] [6]:

  • Catalyst: TiO₂-based photocatalysts are most common. These can be commercial (e.g., Degussa P25, Merck anatase) or home-prepared with various structures (e.g., nanotubes, nanowires) and crystalline phases (anatase, rutile, or mixed) to tune activity and selectivity [4] [5].
  • Light Source: UVA irradiation is typically used [4] [6].
  • Reaction Medium: The reaction is performed in water at room temperature and ambient pressure, using oxygen from the air as the primary oxidant, making it an environmentally friendly process [4] [6].
  • Analysis: Reaction products (3-pyridinemethanal and Vitamin B3) are typically identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) [4].

A key advantage of photoelectrocatalysis (PEC), which combines electrocatalysis with photocatalysis, is its ability to perform efficiently across a wide pH range (2-12), whereas standard photocatalytic reactions are often not feasible under acidic conditions [7] [8].

Key Insights for Research and Development

  • Isomer-Specific Reactivity: The significant rate difference in Cr(VI) oxidation underscores that the position of the hydroxymethyl group on the pyridine ring is not just a structural nuance but a major determinant of reactivity. This should be a primary consideration when designing syntheses or predicting metabolic pathways.
  • Method Defines the Outcome: The choice of oxidation method opens different pathways. While Cr(VI) is a powerful chemical oxidant, photocatalytic and photoelectrocatalytic methods offer greener alternatives with high selectivity for valuable products like Vitamin B3, though their application to the 2-isomer is less explored.
  • Data Gap for Modern Methods: The available data presents an opportunity for further research. There is a clear gap in the literature concerning the direct comparison of 2- and this compound oxidation rates using photocatalytic and other contemporary synthetic methods.

References

comparison industrial vitamin B3 synthesis vs photocatalytic methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthesis Methods at a Glance

The table below summarizes the key characteristics of conventional industrial methods versus contemporary photocatalytic approaches for nicotinic acid production.

Synthesis Method Typical Catalyst Reaction Conditions Reported Yield / Selectivity Key Advantages Key Challenges / Disadvantages
Conventional Industrial (Ammoxidation) [1] [2] Metal Catalysts High temperature (>150°C), High pressure [1] 80-90% Yield [1] Well-established, high-yield process [1] Harsh conditions, high energy cost, toxic by-products (e.g., NOx, HCN), low atom economy, corrosive environment [1]
Photocatalytic Oxidation
∙ Metal-Based Pt/TiO₂, Ag@TiO₂/GCN [2] [3] Visible/UV Light, Ambient/Aqueous, Alkaline pH (e.g., pH 12) [3] Up to 100% Conversion, 100% Selectivity [2] [3] Milder conditions, high selectivity, utilizes light energy [2] Use of precious metals, potential catalyst leaching, reactor design complexity [2]
∙ Metal-Free (GCN) [2] [4] Graphitic Carbon Nitride (GCN-T-N) Visible LED Light, Aqueous Solution [2] [4] High Efficiency (Specific yield not stated) [2] [4] Metal-free, sustainable, visible-light-active, avoids metal contamination [2] [4] Developing technology, performance can depend on specific catalyst treatment [2]
∙ Biosynthesized Nano-Catalyst [5] Cu₂O from Avicennia marina leaf extract Low-Temperature, Visible Light [5] 99% Yield [5] Green synthesis, energy-efficient, uses bio-template [5] Novel method, requires further scale-up validation [5]
Liquid-Phase Catalytic Oxidation [6] Cu/13X Zeolite Mild Conditions (Liquid Phase, ~80°C), 30% H₂O₂ oxidant [6] 57.7% Yield [6] Milder conditions, avoids strong acids, uses dilute oxidant [6] Moderate yield, uses oxidant requiring handling [6]

Experimental Protocols for Photocatalytic Methods

Here is a detailed look at the methodologies behind some of the key photocatalytic studies.

Metal-Free Graphitic Carbon Nitride (GCN) Catalysis [2] [4]
  • Catalyst Preparation: Bulk GCN was synthesized via thermal condensation of dicyandiamide. Post-treatment under static air (GCN-T) and nitrogen flow (GCN-T-N) at 500°C was used to modify its properties, with GCN-T-N showing superior performance due to nitrogen vacancies and reduced crystallinity.
  • Photocatalytic Reaction: The reaction was performed by dispersing the GCN catalyst in an aqueous solution of 3-pyridinemethanol (3PM). The mixture was irradiated under visible LED light with constant stirring. The use of alcohol-based hole scavengers was noted to enhance efficiency by minimizing charge carrier recombination.
  • Analysis: The reaction pathway was confirmed by identifying 3-pyridinecarboxaldehyde (3PC) as an intermediate. Catalyst characterization involved SEM, XRD, BET surface area analysis, XPS, and UV-Vis and PL spectroscopy.
Biosynthesis of Cu₂O Nanoparticles for Catalysis [5]
  • Catalyst Preparation: A green, low-temperature biosynthesis route was used. Avicennia marina (mangrove) leaf extract served as a reducing and capping agent. The catalyst was optimized at an extract content of 0.5 g·100 mL⁻¹, producing Cu₂O nanoparticles with an average size of ~40 nm and a band gap of 2.1 eV.
  • Photocatalytic Reaction: The oxidation of this compound to nicotinic acid was conducted using the biosynthesized Cu₂O nanocatalyst under visible light irradiation.
  • Analysis: The process achieved a 99% yield of vitamin B3. The mechanism involves the generation of electron-hole pairs under light, which drive the redox reaction.
Pt-Loaded TiO₂ Photocatalysis [3]
  • Catalyst Preparation: Home-prepared (HP) rutile and commercial TiO₂ were used as supports. Pt was loaded onto the TiO₂ to enhance selectivity and activity under visible light.
  • Photocatalytic Reaction: The oxidation of this compound was conducted in water. The study highlighted the significant influence of pH, with very high total selectivity achieved at alkaline conditions (pH 4 to 12), and low activity at very acidic conditions (pH 2).
  • Analysis: Catalysts were characterized by XRD, SEM-EDAX, BET, DRS, XPS, and TGA. The Pt-loaded HP TiO₂ showed good activity under visible irradiation.

Photocatalytic Oxidation Workflow

The following diagram illustrates the general experimental workflow for the photocatalytic synthesis of Vitamin B3, as derived from the protocols above.

Start Start Experiment CatPrep Catalyst Preparation (GCN thermal treatment, Cu₂O biosynthesis, Pt loading) Start->CatPrep ReactSetup Reaction Setup (Mix catalyst, this compound, and solvent in reactor) CatPrep->ReactSetup LightIrrad Visible/UV Light Irradiation (Under stirring) ReactSetup->LightIrrad Intermed Formation of Intermediate (3-pyridinecarboxaldehyde) LightIrrad->Intermed ProductForm Product Formation (Nicotinic Acid / Vitamin B3) Intermed->ProductForm Analysis Analysis (Conversion, Selectivity, Yield) and Catalyst Characterization ProductForm->Analysis

Key Insights for Research and Development

  • The Trade-off is Shifting: The historical choice between a high-yield but environmentally taxing industrial process and cleaner but less efficient alternatives is being redefined. The latest photocatalytic methods demonstrate that high efficiency (e.g., 99% yield) can be achieved under mild, green conditions [5]. The decision matrix now revolves around catalyst cost (precious metal vs. metal-free), light source engineering, and long-term catalyst stability.
  • pH is a Critical, Tunable Parameter: Especially in aqueous photocatalytic systems, pH control is not just a reaction condition but a powerful tool to dramatically influence both reactivity and selectivity. The jump from low activity at pH 2 to high selectivity at pH 12 in Pt/TiO₂ systems is a prime example [3].
  • Catalyst Design is Multi-Faceted: For metal-free photocatalysts like GCN, performance is not solely dependent on surface area. Properties introduced through post-treatment—such as nitrogen vacancies, reduced crystallinity, and the creation of mid-gap states—are pivotal in enhancing visible light absorption and charge separation, leading to superior oxidative ability [2] [4].

Future Research Directions

Based on the analyzed literature, promising research avenues include:

  • Immobilization Strategies: As demonstrated with GCN-T-N in sodium alginate hydrogel, immobilizing powdered catalysts is a key step towards simplifying product separation and enabling continuous flow reactor designs for industrial application [2] [4].
  • Expanding Green Catalyst Libraries: The success of biosynthesized Cu₂O [5] and the systematic screening of zeolite-based catalysts [6] highlight the potential for discovering new efficient and sustainable catalytic materials.
  • Pathway Elucidation and Kinetics: Deeper mechanistic studies and kinetic analysis of the photocatalytic oxidation steps will be crucial for optimizing reactor design and scaling up the process.

References

volumetric properties comparison pyridine piperidine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Volumetric Properties at a Glance

The following table consolidates the key volumetric data for the pyridine and piperidine derivatives studied, highlighting their differences and similarities. Data is sourced from a 2013 study published in Fluid Phase Equilibria [1] [2].

Property 2-Pyridinemethanol 3-Pyridinemethanol 2-(Hydroxymethyl)piperidine 3-(Hydroxymethyl)piperidine
Minimum Excess Molar Volume, ( V^E ) (cm³·mol⁻¹) -0.59 [1] -0.47 [1] Not Applicable (Study focused on partial molar volumes) [1] [2] Not Applicable (Study focused on partial molar volumes) [1] [2]
( V^E ) as % of Molar Volume ~0.61% [1] ~0.49% [1] Not Applicable Not Applicable
Thermal Expansion Coeff. (( \alpha_T )) at 298.15 K ~30% positive deviation from ideality [1] ~30% positive deviation from ideality [1] Calculated from partial molar volume data [1] Calculated from partial molar volume data [1]
Key Volumetric Measurement Excess volume of mixing [1] [2] Excess volume of mixing [1] [2] Partial molar volume [1] [2] Partial molar volume [1] [2]
Main Interaction Type Hydrogen bonding & hydrophilic interactions [1] Hydrogen bonding & hydrophilic interactions [1] Hydrophobic hydration & hydrophilic interactions [1] [2] Hydrophobic hydration & hydrophilic interactions [1] [2]

Experimental Methodology

The comparative data was generated using a consistent experimental protocol, detailed below [2].

Start Sample Preparation A Prepare Aqueous Solutions over entire concentration range Start->A B Control Temperature (293.15 K to 318.15 K) A->B C Measure Density (Experimental ρ) B->C D Data Processing C->D E Calculate Volumetric Properties: V_E, Partial Molar Volume, α_T D->E F Interpret Molecular Interactions E->F

  • Materials: The compounds 2-pyridinemethanol, this compound, 2-(hydroxymethyl)piperidine, and 3-(hydroxymethyl)piperidine were obtained from Sigma-Aldrich with purities of 97% or higher. Deionized water was used [2].
  • Procedure: The densities (( \rho )) of the pure compounds and their aqueous solutions were measured across the entire concentration range. These measurements were conducted at temperatures ranging from 293.15 K to 318.15 K [1] [2].
  • Data Analysis:
    • Excess Molar Volume (( V^E )): For the pyridinemethanol solutions, this was calculated directly from the density data of the mixtures. It represents the deviation from ideal mixing behavior [1] [2].
    • Partial Molar Volume: For the piperidine methanols, the apparent molar volume was plotted against molality. The partial molar volume at infinite dilution was determined by extrapolating this plot to zero concentration (( m = 0 )) [1] [2].
    • Other Properties: Derived properties like the partial molar expansivity, thermal expansion coefficient (( \alpha_T )), and interaction coefficients were computed from the primary density and volumetric data [1].

Interpretation of Volumetric Data

The data reveals distinct patterns of molecular interactions for the two classes of compounds:

  • Negative ( V^E ) and Strong Interactions: The negative values of excess molar volume (( V^E )) observed for the pyridinemethanol-water mixtures indicate strong attractive interactions, primarily hydrogen bonding, between the solute and water molecules. This leads to a more compact structure upon mixing than would be expected in an ideal mixture [1].
  • Piperidine Derivatives and Hydrophobic Effects: The analysis of the piperidine derivatives suggests a more complex balance of forces. While the -OH group engages in hydrophilic interactions, the aliphatic ring contributes through hydrophobic hydration effects. The overall volumetric properties are a result of this interplay [1] [2].
  • Structure-Property Relationship: The comparison between the 2- and 3-isomers of pyridinemethanol shows that the position of the hydroxymethyl group on the ring influences the strength of the interactions, with the 2-isomer exhibiting a more negative ( V^E ) [1].

Relevance to Drug Development

Understanding these volumetric properties is crucial in pharmaceutical research for several reasons:

  • Solubility Prediction: Volumetric data provides insights into solute-solvent interactions, which directly inform the aqueous solubility of a potential drug candidate, a critical factor in bioavailability [2].
  • Molecular Interactions: These studies help quantify the strength and nature of molecular interactions (e.g., hydrogen bonding, hydrophobic effects), guiding the optimization of a molecule's structure for better binding to biological targets [1] [2].
  • Excipient Compatibility: The behavior of molecules in aqueous solution can predict how they will interact with formulation excipients, influencing the stability and delivery of the final drug product [2].

References

activity comparison anatase rutile mixed phase TiO2

Author: Smolecule Technical Support Team. Date: February 2026

Photocatalytic Performance Comparison

The table below summarizes key performance metrics from recent studies for direct comparison.

Photocatalyst Type Anatase/Rutile Ratio Performance Metric Performance Result Reference & Test Conditions
Mixed-Phase (s-TiO₂) ~50/50 H₂ Production Close to P25 [1] Water splitting, 300W Xe lamp (λ = 365±10 nm) [1]
RhB Degradation ~4x higher than P25 [1] 30 mg catalyst, 30 mL RhB, 300W Xe lamp [1]
Mixed-Phase (AACVD) Mixed Photocurrent Density 1.06 mA cm⁻² @ 1.23 V vs. RHE [2] Water splitting, simulated solar irradiation [2]
Incident Photon Conversion 95.6% @ 380 nm [2]
Mixed-Phase Nanofibers ~84.4/15.6 DSSC Efficiency 8.01% [3] Dye-sensitized solar cell, 40μm film [3]
Anatase (Phase-Pure) 100/0 Bacterial Inactivation Effective [4] In vitro, UV-A light [4]
Rutile (Phase-Pure) 0/100 Bacterial Inactivation Less effective than Anatase [4] In vitro, UV-A light [4]

Synthesis and Experimental Protocols

A key factor in the performance of mixed-phase TiO₂ is the synthesis method, which controls the phase ratio, particle size, and interface quality.

Synthesis of Mixed-Phase TiO₂ Nanocrystals via Low-Temperature Reflux

This one-step condensing reflux method is noted for its simplicity and low energy consumption [1].

  • Materials: Titanium tetrachloride (TiCl₄) as precursor, sec-butanol as solvent, oleic acid [1].
  • Procedure:
    • Add 1 mL TiCl₄ to 23 mL sec-butanol under an ice bath with magnetic stirring.
    • Add 5 mL oleic acid to the mixed solution and stir for 5 minutes.
    • Transfer the solution to a round bottom flask for condensing reflux in an oil bath at 80°C for 3 hours.
    • Wash the product several times with ethanol and deionized water.
    • Dry the final product in a vacuum oven at 60°C [1].
  • Key Outcome: Produces mixed-phase nanocrystals (s-TiO₂) with a nearly 1:1 anatase/rutile ratio and high specific surface area at a low temperature [1].
Phase-Selective Synthesis of Anatase and Rutile

This method combines sol-gel and hydrothermal treatment to produce phase-pure nanocrystals, allowing for direct comparison of the polymorphs [4].

  • Anatase Synthesis (MW-A):
    • Add TiCl₄ to 2-propanol, then add deionized water.
    • Hydrolyze by adding NaOH solution with a feed rate of ~5 mL/min until pH=6.
    • Stir, centrifuge, and wash the precipitate.
    • Re-disperse in water and treat hydrothermally at 180°C for 1 h in a microwave digestion system [4].
  • Rutile Synthesis (MW-R):
    • Add TiCl₄ to 2-propanol, then add water.
    • Let the solution age at room temperature for three weeks.
    • Re-disperse, set to pH=6, stir, centrifuge, and wash.
    • Re-disperse in water and apply the same hydrothermal treatment as for anatase (180°C for 1 h) [4].

Mechanism Behind the Enhanced Activity

The superior activity of mixed-phase TiO₂ is attributed to synergistic effects, primarily enhanced charge separation [1] [5].

G Light Light e_h_pair Electron-Hole Pair Light->e_h_pair Anatase Anatase e_h_pair->Anatase Rutile Rutile e_h_pair->Rutile Interface Interface Anatase->Interface e⁻ flow Rutile->Interface e⁻ flow Charge_Sep Effective Charge Separation Interface->Charge_Sep High_Activity High Photocatalytic Activity Charge_Sep->High_Activity

  • Synergistic Charge Separation: The interfaces between anatase and rutile create a type II heterojunction or similar staggered energy-level alignment [2] [6]. This facilitates the transfer of photogenerated electrons from one phase to the other, effectively separating electrons and holes and reducing their recombination, thereby increasing the availability of charge carriers for photocatalytic reactions [1] [5].
  • Increased Surface Reactivity: Mixed-phase materials often feature a high specific surface area, providing more active sites for reactions [1]. Furthermore, these interfaces can be rich in surface-bridged hydroxyl groups, which are pivotal for generating highly oxidizing hydroxyl radicals (·OH) that degrade pollutants [1].

Key Characterization Techniques

To confirm the structure and understand the performance of the synthesized TiO₂, researchers rely on several characterization techniques:

  • X-ray Diffraction (XRD): Used to identify crystal phases and calculate the anatase/rutile ratio using formulas like the Spurr-Mayers equation, though this method has limitations under non-standard synthesis conditions [7] [2].
  • Raman Spectroscopy: An alternative or complementary technique to XRD for phase identification and ratio quantification, often considered more reliable in certain cases [7].
  • Transmission Electron Microscopy (TEM): Provides direct images of nanocrystal morphology, size, and the interfaces between different phases [1] [8].
  • Photoelectrochemical Measurements: A three-electrode system is used to measure photocurrent response and electrochemical impedance, directly probing the efficiency of charge separation and transfer [1].
  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): Determines the material's bandgap energy and light absorption range [1].

Conclusion and Research Outlook

  • For degradation of pollutants like rhodamine B, optimized mixed-phase TiO₂ can be significantly more effective (e.g., four times) than commercial benchmarks like P25 [1].
  • In applications such as photoelectrochemical water splitting, mixed-phase TiO₂ can achieve high photocurrent densities and exceptional photon conversion efficiencies [2].
  • The primary mechanism for this enhancement is the formation of synergistic interfaces that drastically improve the separation of photogenerated charges [1] [2] [6].

Future research continues to focus on precisely controlling the phase ratio, interface quality, and nanostructure architecture during synthesis to further push the performance boundaries of this versatile material [8].

References

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Physical Description

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 Da

Monoisotopic Mass

109.052763847 Da

Boiling Point

266.0 °C

Heavy Atom Count

8

LogP

-0.02 (LogP)

Melting Point

-6.5 °C

UNII

9TF312056Y

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AC - Nicotinic acid and derivatives
C04AC02 - Nicotinyl alcohol (pyridylcarbinol)
C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AD - Nicotinic acid and derivatives
C10AD05 - Nicotinyl alcohol (pyridylcarbinol)

Vapor Pressure

0.02 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

100-55-0

Wikipedia

Nicotinyl_alcohol

Use Classification

Cosmetics -> Tonic

General Manufacturing Information

3-Pyridinemethanol: ACTIVE

Dates

Last modified: 09-13-2023

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